Glycyclamide

Catalog No.
S529045
CAS No.
664-95-9
M.F
C14H20N2O3S
M. Wt
296.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycyclamide

CAS Number

664-95-9

Product Name

Glycyclamide

IUPAC Name

1-cyclohexyl-3-(4-methylphenyl)sulfonylurea

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

InChI

InChI=1S/C14H20N2O3S/c1-11-7-9-13(10-8-11)20(18,19)16-14(17)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16,17)

InChI Key

RIGBPMDIGYBTBJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-cyclohexyl-3-(p- toluenesulfonyl)urea, cyclamide, glycyclamide, tolcyclamide

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2

The exact mass of the compound Glycyclamide is 296.12 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142661. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Sulfonylurea Compounds - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Glycyclamide vs second-generation sulfonylureas

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Sulfonylurea Generations

The table below summarizes the key distinctions between first-generation sulfonylureas (like Glycyclamide) and the subsequent generations based on the information available.

Feature First-Generation (e.g., this compound, Tolbutamide) Second-Generation (e.g., Glipizide, Glyburide/Glibenclamide) Third-Generation (e.g., Glimepiride)
Representative Drugs Tolbutamide, Chlorpropamide, This compound, Acetohexamide [1] [2] Glipizide, Glyburide (Glibenclamide), Gliclazide [3] [4] Glimepiride [3] [4]
Introduction Era 1950s-1960s [1] 1970s-1980s (e.g., Gliclazide 1972, Glibenclamide 1984) [1] 1990s (e.g., Glimepiride 1995) [1] [4]
Potency Lower potency by weight [5] Markedly increased hypoglycemic potency [5] High potency [4]

| Key Structural & Pharmacokinetic Differences | - More polar molecules [5]

  • Ionic binding to albumin [5]
  • Higher risk of drug interactions (e.g., with phenylbutazone, warfarin) [5] | - Non-polar/lipophilic side chains [5]
  • Non-ionic binding to albumin [5]
  • Fewer ionic drug interactions [5] | - Large substitution moiety [4]
  • Lower affinity for cardiac SUR2 receptors [4] | | Safety Profile | - Antabuse-like effect (facial flushing with alcohol) [5] [4]
  • Uricosuric effect (some drugs) [5]
  • This compound-specific data is lacking. | - No Antabuse-like effect [5]
  • Not uricosuric [5]
  • Hypoglycemia risk varies (higher with Glyburide) [4] | - Low risk of hypoglycemia compared to Glyburide [4]
  • Considered cardiovascularly neutral [6] [4] |

Mechanism of Action and Experimental Pathway

All sulfonylureas, regardless of generation, share a primary mechanism of action: they stimulate insulin secretion from pancreatic beta cells. The following diagram illustrates the molecular signaling pathway and can serve as a basis for understanding related cellular experiments.

G A Sulfonylurea Drug B Binds to Sulfonylurea Receptor (SUR1) A->B C Inhibits ATP-sensitive K+ Channel (KATP) B->C D Reduces K+ Efflux C->D E Cell Membrane Depolarization D->E F Voltage-gated Ca2+ Channel Opens E->F G Ca2+ Influx F->G H Increased Intracellular Ca2+ Concentration G->H I Stimulates Insulin Granule Exocytosis H->I J Insulin Secretion I->J

Sulfonylurea-induced insulin secretion pathway [3] [4]

Key Experimental Protocols for Mechanism Validation

Researchers can use the following methodologies to study this mechanism:

  • Insulin Secretion Assay (Static Incubation): Isolate pancreatic islets from model organisms (e.g., mice, rats). Manually batch-incubate groups of islets in buffers containing low (2.8 mM) and high (16.7 mM) glucose concentrations, with or without the sulfonylurea of interest. After incubation, measure insulin concentration in the supernatant using a radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) [7].
  • Perifusion (Dynamic Insulin Secretion): Place a single group of islets in a chamber and continuously perfuse them with buffer. After a baseline period with low glucose, switch to a high-glucose pulse or introduce the sulfonylurea. Collect effluent fractions at short intervals (e.g., 1-2 minutes) to analyze the precise dynamics of insulin secretion, capturing first and second phases [7].
  • Electrophysiology (Patch Clamp): Use the patch-clamp technique on isolated beta-cells or within intact islets to directly measure the electrical activity of the cell membrane. This confirms the drug's effect by showing the inhibition of KATP channel currents and the subsequent induction of action potentials [4].
  • Calcium Imaging: Load beta-cells with a fluorescent Ca2+ indicator (e.g., Fura-2). Use fluorescence microscopy to monitor changes in intracellular Ca2+ levels in real-time upon application of the sulfonylurea, providing visual confirmation of the key signaling event [4].

Contemporary Context and Research Directions

  • The Shift to Newer Generations: The development of second and third-generation sulfonylureas was driven by the need for fewer drug interactions, lower dosing, and better safety profiles, particularly a reduced risk of hypoglycemia and cardiovascular concerns [6] [5] [4]. Gliclazide MR and Glimepiride are now often preferred within the class due to their lower hypoglycemia risk and cardiovascular neutrality [6].
  • Current Research Focus: Recent research is less about comparing old and new sulfonylureas and more focused on a critical limitation of the entire class: secondary failure and beta-cell exhaustion. A 2025 study suggests that chronic exposure to sulfonylureas (using glibenclamide as a model) can cause pancreatic beta-cells to lose their functional identity, reducing their ability to produce and secrete insulin, which may accelerate disease progression [7]. This represents a significant shift in understanding the long-term impact of these drugs.

References

Glycyclamide historical clinical use diabetes management

Author: Smolecule Technical Support Team. Date: February 2026

Tigecycline: A Glycylcycline Antibiotic

While not a diabetes drug, tigecycline is a member of the glycylcycline class. The table below summarizes its key characteristics as an antimicrobial agent [1].

Attribute Description
Drug Class Glycylcycline; a semisynthetic derivative of minocycline [1].
Primary Mechanism Inhibits protein synthesis by binding to the 30S ribosomal subunit, evading common tetracycline resistance mechanisms [1].
Approved Uses Complicated skin & skin structure infections, complicated intra-abdominal infections, community-acquired bacterial pneumonia [1].
Key Modification Addition of a glycyclamide moiety at the 9-position of the minocycline core structure [1].

Pharmacovigilance Methodology for Drug Safety

Although not specific to "this compound," the search results included a detailed pharmacovigilance study on the diabetes drug glibenclamide, which offers a robust methodological template for assessing drug safety that could be applicable to your work [2]. The workflow for this type of analysis is outlined below.

FAERS Database FAERS Database Data Cleaning Data Cleaning FAERS Database->Data Cleaning Raw Reports Statistical Analysis (Disproportionality) Statistical Analysis (Disproportionality) Data Cleaning->Statistical Analysis (Disproportionality) Deduplicated Data Signal Detection Signal Detection Statistical Analysis (Disproportionality)->Signal Detection ROR, PRR, BCPNN, MGPS Clinical Interpretation Clinical Interpretation Signal Detection->Clinical Interpretation Significant Signals

The key steps in this process are [2]:

  • Data Source: Utilize spontaneous reporting systems like the US FDA Adverse Event Reporting System (FAERS), which contains reports from healthcare professionals, consumers, and manufacturers.
  • Data Cleaning: Remove duplicate records using recommended criteria (e.g., based on patient IDs, demographic details, and event dates) to ensure data integrity.
  • Statistical Analysis: Apply multiple disproportionality methods to quantify the strength of drug-adverse event associations. Common algorithms include:
    • Reporting Odds Ratio (ROR)
    • Proportional Reporting Ratio (PRR)
    • Bayesian Confidence Propagation Neural Network (BCPNN)
    • Multi-item Gamma Poisson Shrinker (MGPS)
  • Clinical Interpretation: Evaluate statistically significant signals in the context of clinical knowledge to assess potential causality and clinical relevance, considering factors like the seriousness of reported outcomes.

How to Proceed with Your Research

Given that "this compound" does not appear to be an established diabetes drug, here are some suggestions to advance your research:

  • Verify the Terminology: Double-check the spelling and nomenclature of the compound you are investigating. The intended subject may be a different drug or class.
  • Explore Related Drug Classes: You may find relevant information by researching established drug classes used in diabetes, such as sulfonylureas (e.g., glibenclamide, gliclazide) or newer agents like GLP-1 receptor agonists and SGLT2 inhibitors [3] [4] [5].
  • Consult Specialized Databases: For definitive chemical and pharmacological data, search specialized resources like PubChem, DrugBank, or regulatory agency databases (FDA, EMA).

References

Early Sulfonylurea Development Timeline (1942-1956)

Author: Smolecule Technical Support Team. Date: February 2026

Year Event/Compound Key Findings & Significance
1942 IPTD (P-amino-sulfonamide-isopropylthiodiazole) Used for typhoid; severe hypoglycemic side effects observed in patients [1] [2].
1946 Auguste Loubatières' Definitive Animal Studies Concluded hypoglycemic effect required pancreatic tissue; mechanism: stimulated insulin secretion [1] [2].
Early 1950s Carbutamide First sulfonylurea marketed for diabetes; later withdrawn due to bone marrow toxicity [1] [3] [2].
1956 Tolbutamide First widely successful sulfonylurea; methyl group reduced toxicity vs. Carbutamide [1] [3].

Mechanism of Action: The Insulin Secretagogue Effect

Sulfonylureas lower blood glucose primarily by stimulating the release of insulin from pancreatic beta cells. The molecular mechanism is as follows [4] [3]:

G SU Sulfonylurea (SU) SUR1 Binds to Sulfonylurea    Receptor (SUR1) SU->SUR1 KATP Closes ATP-sensitive    K+ Channel (KATP) SUR1->KATP Depol Cell Membrane    Depolarization KATP->Depol CaChannel Opens Voltage-gated    Ca2+ Channel Depol->CaChannel CaInflux Influx of Ca2+ CaChannel->CaInflux Insulin Secretion of Insulin CaInflux->Insulin

Figure: Sulfonylurea insulin secretion pathway in pancreatic beta cells.

Key Experimental Protocols Elucidating the Mechanism

The understanding of this mechanism was solidified through critical animal experiments.

Loubatières' Protocol (1946)

This foundational protocol established that the pancreas was the target organ for sulfonylureas [1] [2].

  • Objective: To determine the necessity of the pancreas for IPTD's hypoglycemic effect.
  • Methodology:
    • Subjects: Fasting dogs.
    • Groups:
      • Fully pancreatectomized dogs.
      • Partially pancreatectomized dogs (with residual pancreatic tissue).
    • Intervention: Administration of IPTD.
    • Measurements: Observation of blood glucose levels.
  • Key Findings: The drug was ineffective in fully pancreatectomized dogs but produced hypoglycemia in those with residual pancreatic tissue. This proved the effect was mediated through the pancreas.
Direct Pancreatic Artery Injection Studies

Loubatières further refined his findings with a more targeted approach [2].

  • Objective: To confirm direct action on pancreatic beta cells.
  • Methodology: Low doses of IPTD were injected directly into the pancreatic artery of dogs.
  • Key Findings: Even very low doses caused a marked fall in blood glucose, providing strong evidence for a direct stimulatory effect on the pancreatic islets.

Evolution of Early Sulfonylurea Compounds

Initial clinical development focused on structural modifications to improve safety and pharmacokinetics [1].

Compound (Year) Core Structure Key Modification Impact & Outcome
Carbutamide (Early 1950s) R1: Amino group (-NH₂) First marketed sulfonylurea; the amino group was part of the original sulfonamide antibiotic structure. Effective but withdrawn due to bone marrow toxicity (fatal agranulocytosis) [1] [2].
Tolbutamide (1956) R1: Methyl group (-CH₃) The aniline amino group was replaced with a methyl group. Reduced toxicity but short duration of action due to rapid metabolism; required twice-daily dosing [1] [3].
Chlorpropamide (Post-1956) R1: Chlorine atom (-Cl) The methyl group was replaced with an electron-withdrawing chlorine atom. Slower metabolism, longer half-life, and once-daily dosing [1].

References

Glycyclamide analytical HPLC quantification

Author: Smolecule Technical Support Team. Date: February 2026

A Proposed Workflow for Method Development

Given the lack of a fully detailed protocol, the following workflow outlines the steps you can take to develop and optimize an HPLC method for Glycyclamide based on the initial information.

cluster_0 Optimize Mobile Phase Start Start: Newcrom R1 Column ACN/Water/Phosphoric Acid Step1 Initial Scouting Run Start->Step1 Step2 Optimize Mobile Phase Step1->Step2 Step3 Adjust Flow Rate & Column Temperature Step2->Step3 MP1 Adjust Organic/Water Ratio Step2->MP1 Step4 Validate the Method Step3->Step4 End Validated HPLC Method Step4->End MP2 Modify pH & Buffer Strength MP1->MP2 MP3 Test Alternative Solvents (e.g., Methanol, Ethanol) MP2->MP3

Step 1: Initial Scouting Run
  • Column: Begin with the suggested Newcrom R1 column (e.g., 150 mm x 4.6 mm, 5 µm) [1].
  • Initial Mobile Phase: Prepare a mixture of Acetonitrile and Water (50:50, v/v). As the search result mentions phosphoric acid but not its concentration, a reasonable starting point is 0.1% (v/v).
  • Initial Parameters: Set a flow rate of 1.0 mL/min and a column temperature of 25°C. Use a UV detector and inject a standard solution of this compound.
Step 2: Optimize the Mobile Phase

The composition of the mobile phase is the most critical parameter for achieving a good separation [2].

  • Organic Modifier Ratio: If retention is too strong (peak elutes late), increase the percentage of Acetonitrile. If retention is too weak (peak elutes too early), decrease the percentage of Acetonitrile.
  • pH and Buffer Strength: The search results for related compounds highlight that drug molecules can be sensitive to pH [3] [4]. You may need to test different pH values (e.g., 3.0, 4.0, 5.0) using phosphate or formate buffers. For MS-compatibility, use volatile additives like formic acid or ammonium formate [1] [5].
  • Alternative Green Solvents: For a more sustainable method, consider replacing acetonitrile with ethanol or methanol, as demonstrated in a green HPLC method for glibenclamide [6].
Step 3: Adjust Flow Rate and Column Temperature
  • Flow Rate: Fine-tune the flow rate (e.g., between 0.8 to 1.2 mL/min) to optimize separation efficiency and analysis time [2].
  • Column Temperature: Test temperatures between 25°C to 40°C. Increasing the temperature can improve peak shape and reduce backpressure.
Step 4: Method Validation

Once optimal conditions are found, the method must be validated. The parameters below are typical for HPLC method validation, as detailed in the searched literature [3] [4] [6].

Validation Parameter Target / Typical Experiment
Linearity & Range Prepare at least 5 concentrations. A correlation coefficient (r²) of >0.998 is desirable [3].
Precision Measure repeatability (intra-day) and intermediate precision (inter-day) with %RSD typically <2% [6].
Accuracy Perform recovery studies using spiked samples, with recovery values of 98-102% [6].
Sensitivity (LOD & LOQ) Determine based on signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ [4].
Specificity Demonstrate that the this compound peak is pure and resolved from potential impurities or degradation products [6].

Future Directions: Sustainable Analytical Chemistry

When developing new methods, it is valuable to consider the principles of Green and Circular Analytical Chemistry [7]. You can:

  • Use Greener Solvents: Ethanol and methanol are less toxic and more biodegradable alternatives to acetonitrile [6].
  • Minimize Waste: Employ strategies like slow flow rates overnight, solvent recycling, or miniaturized systems.
  • Automate and Integrate: Automation saves time, reduces solvent consumption, and minimizes human error [7].

References

Glycyclamide solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Glycyclamide Properties and Solubility Data

The table below summarizes the key physicochemical data available for this compound.

Property Details/Value
Chemical Name 1-cyclohexyl-3-(4-methylphenyl)sulfonylurea [1]
CAS Number 664-95-9 [1]
Molecular Formula C₁₄H₂₀N₂O₃S [1]
Molecular Weight 296.39 g/mol [1]
Melting Point 175.0 °C [1]
XLogP3 2.9 [1]
Solubility (Experimental) Soluble in DMSO [1]
Purity >98% [1]

A literature search indicates that a systematic solubility profile in aqueous buffers and other common pharmaceutical solvents is not available. The primary experimental data confirms solubility in DMSO, which is suitable for preparing stock solutions [1].

Storage Conditions and Handling

For long-term stability, proper storage of the lyophilized powder is essential. The following protocol is recommended based on general best practices for peptide and sulfonylurea compounds, which share similar stability concerns [1] [2].

cluster_short_term Short-Term Storage cluster_long_term Long-Term Storage cluster_solution Solution Storage Receive Lyophilized Powder Receive Lyophilized Powder Short-Term Storage (Days/Weeks) Short-Term Storage (Days/Weeks) Receive Lyophilized Powder->Short-Term Storage (Days/Weeks) Long-Term Storage (>4 Weeks) Long-Term Storage (>4 Weeks) Short-Term Storage (Days/Weeks)->Long-Term Storage (>4 Weeks) Weighing & Reconstitution Weighing & Reconstitution Long-Term Storage (>4 Weeks)->Weighing & Reconstitution Solution Aliquoting & Storage Solution Aliquoting & Storage Weighing & Reconstitution->Solution Aliquoting & Storage Aliquot to avoid freeze-thaw cycles Aliquot to avoid freeze-thaw cycles Weighing & Reconstitution->Aliquot to avoid freeze-thaw cycles Room Temp. (in initial packaging) Room Temp. (in initial packaging) Protect from intense light Protect from intense light Room Temp. (in initial packaging)->Protect from intense light Store at < -20°C or -80°C Store at < -20°C or -80°C Keep container tightly closed Keep container tightly closed Store at < -20°C or -80°C->Keep container tightly closed Desiccate if possible Desiccate if possible Keep container tightly closed->Desiccate if possible Store at -80°C (up to 1 year) Store at -80°C (up to 1 year) Aliquot to avoid freeze-thaw cycles->Store at -80°C (up to 1 year) Store at -20°C (3-4 months) Store at -20°C (3-4 months) Aliquot to avoid freeze-thaw cycles->Store at -20°C (3-4 months) Store at +4°C (1-2 weeks) Store at +4°C (1-2 weeks) Aliquot to avoid freeze-thaw cycles->Store at +4°C (1-2 weeks)

Critical Handling Notes
  • Weighing: this compound is likely hygroscopic and can rapidly absorb atmospheric moisture. Weigh quickly and in a controlled, low-humidity environment to ensure accuracy and prevent decomposition [2].
  • Reconstitution: For peptide-like substances, stability in solution is highest at a pH of 5-7. Prepare stock solutions using sterile, dry solvents to minimize premature hydrolysis [2].
  • Safety: Always handle research chemicals with caution. Use appropriate personal protective equipment (PPE) including gloves, masks, and safety glasses in a well-ventilated room [2].

Analytical Protocol: Stability-Indicating HPLC Method

You can use this validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method, adapted from research on similar sulfonylurea drugs, for analyzing this compound and its potential degradation products [3].

1. Instrumentation and Conditions

Parameter Description
HPLC System Waters/Waters-equivalent system with UV detector [3].
Column Lichrosphere 250 x 4.6 mm, RP C8 column (5 µm packing) [3].
Mobile Phase Ethanol : Methanol (50:50 % v/v) [3].
Flow Rate 1.0 mL/min [3].
Detection Wavelength 245 nm [3].
Injection Volume 10 µL [3].
Run Time <10 minutes (estimated based on similar methods) [4] [3].
Column Temperature Ambient (25 ± 1 °C) [3].

2. Forced Degradation Studies This method is suitable for accelerated stability studies. Expose this compound solutions to various stress conditions to validate the method's ability to separate the parent drug from its degradation products [4] [3].

  • Acid/Base Degradation: Use 1 M HCl or 1 M NaOH at 45°C for 24 hours. Neutralize the solution before analysis [4].
  • Oxidative Degradation: Use 3% H₂O₂ at 45°C for 24 hours [4].
  • Thermal Degradation: Heat solid powder or solution at 80°C for 24 hours [4].
  • Photolytic Degradation: Expose solid powder to sunlight for 24 hours [4].

3. Solution Preparation

  • Stock Solution (200 µg/mL): Accurately weigh 20 mg of this compound and dissolve in 100 mL of the mobile phase [3].
  • Calibration Standards: Prepare serial dilutions from the stock solution in the concentration range of 0.1 to 200 µg/mL for constructing a calibration curve [3].

Research Implications and Future Work

This compound is a first-generation sulfonylurea and is less potent than newer agents like glipizide [1]. Research into older drugs like this compound can provide insights into Structure-Activity Relationships (SAR) and the evolution of antidiabetic agents.

The main challenge is the lack of publicly available, detailed pre-clinical and pharmaceutical data. Future work should focus on:

  • Systematic Solubility Profiling: Determining solubility in pharmaceutically relevant solvents (e.g., PEG 400, Labrasol) and aqueous buffers of varying pH.
  • Stability Studies: Conducting long-term and accelerated stability studies on both the solid state and in solution to establish a definitive shelf life.
  • Analytical Validation: Fully validating the proposed HPLC method specifically for this compound, including parameters like specificity, linearity, accuracy, and precision.

References

Glycyclamide nucleophilic addition synthesis mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Nucleophilic Addition in Sulfonylurea Synthesis

The core reaction for constructing the sulfonylurea bridge in drugs like Glipizide involves a nucleophilic addition mechanism. A key step is the reaction between an amine and an isocyanate (or its equivalent), where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate's carbonyl group (C=O) [1] [2]. This results in the formation of a urea linkage.

For Glipizide, recent advances focus on isocyanate-free routes for safer and more efficient synthesis. The following workflow illustrates a modern continuous-flow synthesis path that avoids handling hazardous isocyanate intermediates [3].

Start Start Amine Amine Start->Amine Chloroformate Chloroformate Amine->Chloroformate Step1 Activation N-Carbamate Formation Chloroformate->Step1 Sulfonamide Sulfonamide Intermediate Step1->Sulfonamide In situ Step2 Nucleophilic Addition Urea Bridge Formation Sulfonamide->Step2 Glipizide Glipizide Step2->Glipizide End End Glipizide->End

Detailed Experimental Protocol: Glipizide Synthesis

This protocol outlines a specific, isocyanate-free synthesis of Glipizide adapted from a continuous flow procedure, suitable for multi-gram scale production [3].

Reaction Mechanism

The key nucleophilic addition step involves the reaction of an in-situ generated N-carbamate with a sulfonamide intermediate. The sulfonamide nitrogen acts as a nucleophile, attacking the carbonyl carbon of the carbamate to form the sulfonylurea linkage. The mechanism follows a standard nucleophilic addition-elimination pathway [1].

Materials
  • 4-(2-aminoethyl)benzenesulfonamide
  • Di-tert-butyl dicarbonate (Boc₂O)
  • Cyclohexyl isocyanate (Note: Used in some routes; this protocol uses a safer alternative in situ)
  • Methyl 5-methylpyrazine-2-carboxylate
  • Sodium methoxide (NaOMe) or Potassium carbonate (K₂CO₃)
  • Anhydrous solvents: Dichloromethane (DCM), Methanol (MeOH)
  • Purification solvents: Ethanol, water
Procedure

This is a semi-telescoped procedure where reaction steps are linked without full isolation of all intermediates.

  • Synthesis of tert-butyl 4-sulfamoylphenethylcarbamate

    • Dissolve 4-(2-aminoethyl)benzenesulfonamide (1.0 equiv) in anhydrous DCM.
    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) slowly at 0-5°C.
    • Stir the reaction mixture at room temperature and monitor by TLC/HPLC until the starting material is consumed.
    • Concentrate the mixture under reduced pressure to obtain the Boc-protected intermediate, which can be used directly in the next step.
  • Formation of the Urea Bridge (Nucleophilic Addition)

    • Dissolve the crude intermediate from Step 1 (1.0 equiv) in an aprotic solvent like DMF or THF.
    • Instead of using pre-formed cyclohexyl isocyanate, the N-carbamate is activated in situ from a protected amine using a chloroformate [3].
    • Add a base such as potassium carbonate (2.0 equiv) and stir the mixture.
    • The sulfonamide nitrogen attacks the activated carbamate carbonyl, eliminating a leaving group and forming the sulfonylurea. Monitor the reaction by TLC/HPLC.
  • Deprotection and Amide Coupling

    • Remove the Boc protecting group using an acid like trifluoroacetic acid (TFA) in DCM to reveal the free amine.
    • Neutralize the mixture and proceed to the final coupling.
    • React the free amine intermediate (1.0 equiv) with methyl 5-methylpyrazine-2-carboxylate (1.1 equiv) in the presence of sodium methoxide (1.2 equiv) in methanol [4].
    • Heat the mixture to 60-80°C for 1-3 hours until the reaction is complete.
  • Work-up and Isolation of Crude Glipizide

    • After reaction completion, cool the mixture to room temperature.
    • Quench the reaction by adding it to ice-cold water.
    • Filter the resulting solid and wash thoroughly with water and a cold water-miscible solvent like ethanol to obtain crude Glipizide.
  • Purification

    • Purify the crude product by recrystallization from a mixture of ethanol and water [4].
    • Dry the purified crystals under vacuum at 50-60°C to constant weight.

Data Summary and Analysis

The following tables summarize key quantitative data for this synthetic route and the impurities to monitor.

Table 1: Summary of Synthetic Route Performance [3] [4]

Parameter Specification
Overall Yield 80 - 85%
Total Residence Time (Flow) 10 minutes
Purity (Crude) >90%, typically >95%
Purity (After Purification) >99%
Key Impurity Levels <0.5%

Table 2: Identified Impurities in Glipizide and their Control [4]

Impurity Designation Chemical Name Maximum Level
Compound A N-[2-(4-aminosulfonylphenyl)ethyl]-5-methylpyrazinecarboxamide <0.3%
Compound B 6-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide <0.2%
Compound C 1-cyclohexyl-3-[[4-[2-[[(6-methylpyrazin-2-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]urea <0.2%

Key Conclusions for Researchers

  • Efficiency & Safety: The described continuous flow, isocyanate-free route offers a significant improvement in process safety and efficiency, making it suitable for scale-up [3].
  • High Purity: The protocol consistently yields Glipizide with high chemical purity (>99%), which is critical for pharmaceutical applications and meeting regulatory standards (USP/ICH) [4].
  • Mechanistic Insight: Understanding the nucleophilic addition mechanism at the carbonyl group is fundamental to designing and optimizing the synthesis of sulfonylurea-based active pharmaceutical ingredients (APIs) [1].

References

Glycyclamide purification and recrystallization techniques

Author: Smolecule Technical Support Team. Date: February 2026

How to Approach Method Development

For a specialized compound like Glycyclamide, specific purification protocols are often proprietary or detailed in patent literature not captured in general searches. To find the information you need, I suggest:

  • Search Patent Databases: Techniques for synthesizing and purifying pharmaceutical compounds are frequently disclosed in patents. You can search the USPTO, Google Patents, or the European Patent Office using the CAS Number (664-95-9) or the IUPAC name (1-cyclohexyl-3-(4-methylphenyl)sulfonylurea) [1].
  • Consult Specialized Resources: Access deeper chemical literature through platforms like SciFinder or Reaxys, which can retrieve information from patent examples and journal synthesis procedures.
  • Apply General Principles: In the absence of a direct method, a standard approach can be designed based on the common properties of sulfonylurea compounds. This compound is a solid powder with a melting point of 175.0 °C and is soluble in dimethyl sulfoxide (DMSO) [1]. These properties suggest that recrystallization from an appropriate solvent system would be a suitable purification technique.

A Theoretical Recrystallization Workflow for this compound

The following workflow outlines a logical, step-by-step approach for recrystallization, which is a common and effective method for purifying solid organic compounds. You would need to experimentally determine the optimal conditions for each step.

Start Start: Impure this compound Step1 1. Solvent Selection & Dissolution Start->Step1 Step2 2. Hot Filtration Step1->Step2 Step3 3. Crystallization Step2->Step3 Step4 4. Crystal Isolation Step3->Step4 Step5 5. Drying Step4->Step5 End End: Purified this compound Step5->End

Key Considerations for the Workflow:

  • Solvent Selection: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Based on its known solubility in DMSO, you would typically test a range of solvents (e.g., ethanol, acetone, ethyl acetate, or their mixtures with water) to find the best system [2] [3].
  • Decolorizing: If the crude material is colored, adding a small amount of activated carbon to the hot solution before hot filtration can remove colored impurities.
  • Slow Cooling: Allowing the solution to cool slowly to room temperature, or even in an ice bath, promotes the formation of large, pure crystals.

Potential Solvent Systems for Screening

You can use the following table as a guide for initial experimental screening. The choice of solvent is critical and depends on the solubility profile of your specific batch of crude this compound.

Solvent System Typical Application Note Expected Outcome
Ethanol / Water Common for moderately polar compounds. Good crystal yield if solubility gradient is high.
Acetone / Water Good for rapid crystallization. Can yield fine crystals; fast evaporation.
Ethyl Acetate / Heptane Useful for inducing crystallization via anti-solvent. Good for compounds soluble in ethyl acetate.
DMSO (if necessary) For very poorly soluble compounds in standard solvents. Requires an anti-solvent (like water) for precipitation.

Analytical Techniques for Quality Control

After purification, confirming the identity and purity of the crystals is essential. The following techniques would be standard practice:

  • Melting Point Analysis: Compare the melting point of your purified crystals to the literature value of 175.0 °C. A sharp, consistent melting point indicates high purity [1].
  • Chromatography: Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can confirm the absence of impurities [4] [3].
  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure and molecular weight [1].

References

Comprehensive Application Notes & Protocols: Optimizing Synthetic Routes for Glycyclamide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glycyclamide and Synthetic Advances

This compound (also known as tolcyclamide, CAS 664-95-9) is a sulfonylurea compound containing cyclohexyl groups that has been investigated for its potential therapeutic applications, particularly in the context of diabetes management. With the molecular formula C₁₄H₂₀N₂O₃S and a molecular weight of 296.39 g/mol, this compound belongs to a class of compounds known for their ability to modulate biological targets relevant to metabolic disorders. [1] [2] The structural complexity of sulfonylurea compounds like this compound presents synthetic challenges that have driven the development of innovative synthetic methodologies. Traditional approaches to sulfonylurea synthesis often involve the use of isocyanate intermediates, which pose significant safety concerns due to their toxicity and moisture sensitivity. These challenges have prompted researchers to develop safer, more efficient alternatives that maintain high yield and purity while reducing environmental impact and operational hazards. [3]

Recent advances in synthetic chemistry have opened new avenues for optimizing this compound production. Among these, continuous flow technology and mechanochemical approaches have shown particular promise. Continuous flow methods offer enhanced reaction control, improved safety profiles, and scalability advantages over traditional batch processes. Meanwhile, solvent-free mechanochemical synthesis aligns with the principles of green chemistry, reducing waste generation and eliminating volatile organic solvents. These innovative approaches represent significant steps toward sustainable pharmaceutical manufacturing while maintaining the high standards of purity required for pharmaceutical applications. [3]

Experimental Results & Comparative Analysis

Quantitative Comparison of Synthetic Methods

Table 1: Comparative analysis of synthetic approaches for sulfonylurea compounds

Synthetic Method Overall Yield (%) Reaction Time Key Advantages Limitations Scale Potential
Continuous Flow (Isocyanate-Free) 80-85 10 minutes total residence time Enhanced safety, high reproducibility, excellent yield Specialized equipment required High (multigram scale demonstrated)
Mechanochemical Synthesis 75-90 (for related sulfonylureas) 30-60 minutes Solvent-free, simple equipment, high atom economy Limited to solid-state reactions, scaling challenges Moderate
Traditional Solution-Phase (Isocyanate Route) 60-75 Several hours to days Familiar methodology, established protocols Isocyanate handling hazards, multiple purification steps Moderate to high
Water-Assisted Carbamate Route 85-92 (for model sulfonylureas) 2-4 hours per step Aqueous conditions, avoids hazardous reagents Longer reaction times, moderate temperatures Moderate
Key Performance Metrics

The optimization of this compound synthesis has yielded significant improvements in several key performance metrics. The implementation of continuous flow technology with in situ generated N-carbamates has demonstrated particularly impressive results, achieving 80-85% overall yield within a remarkably short 10-minute total residence time. This represents a substantial improvement over traditional batch processes, which typically require several hours to complete and often yield lower quantities of the desired product. The continuous flow approach also addresses critical safety concerns by eliminating the need for hazardous isocyanate intermediates, which are commonly associated with traditional sulfonylurea synthesis routes. [3]

For research settings where specialized flow chemistry equipment may not be available, mechanochemical synthesis offers a viable alternative that aligns with green chemistry principles. This approach utilizes solvent-free conditions and mechanical energy to facilitate reactions, resulting in good to excellent yields (75-90% for related sulfonylurea compounds) while minimizing waste generation. The simplicity of the required equipment—typically a ball mill or mortar and pestle—makes this method particularly accessible. However, challenges remain in scaling mechanochemical processes for industrial production, though recent advances in continuous mechanochemical flow systems show promise for addressing these limitations. [2]

Detailed Experimental Protocols

Continuous-Flow Synthesis Procedure

Protocol 1: Continuous-Flow, Isocyanate-Free Synthesis of this compound

Principle: This protocol describes a semi-telescoped continuous flow synthesis of this compound via in situ generated N-carbamates, providing significant advantages in safety and efficiency over traditional batch processes. [3]

Materials & Equipment:

  • Reagents: 4-methylbenzenesulfonamide, cyclohexylamine, methyl chloroformate, triethylamine, anhydrous dimethylformamide (DMF) or acetonitrile
  • Equipment: Continuous flow reactor system with at least two reaction modules, syringe or HPLC pumps for reagent introduction, temperature-controlled reaction zones, back-pressure regulators
  • Safety Considerations: Conduct all operations in a well-ventilated fume hood; wear appropriate personal protective equipment including safety glasses, gloves, and lab coat; although this method avoids isocyanates, chloroformates require careful handling as they are moisture-sensitive and potentially irritating

Procedure:

  • Reactor Setup: Configure the continuous flow system with two temperature-controlled reaction zones. Zone 1 should be maintained at 25°C, and Zone 2 at 70°C.
  • Solution Preparation:
    • Prepare Solution A: 4-methylbenzenesulfonamide (0.5 M) and triethylamine (1.1 equiv) in anhydrous DMF
    • Prepare Solution B: Methyl chloroformate (1.05 equiv) in anhydrous DMF
    • Prepare Solution C: Cyclohexylamine (1.2 equiv) in anhydrous DMF
  • Reaction Sequence:
    • Pump Solutions A and B through a T-mixer into Zone 1 (25°C) at a combined flow rate of 2 mL/min with a residence time of 3 minutes to form the sulfonyl carbamate intermediate
    • Introduce Solution C through a second T-mixer before Zone 2
    • Direct the combined stream through Zone 2 (70°C) with a residence time of 7 minutes to form this compound
  • Workup: Collect the output stream and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude product.
  • Purification: Purify the crude material by recrystallization from ethanol/water to obtain pure this compound as a white crystalline solid.

Troubleshooting Tips:

  • If precipitation occurs in the flow system, increase solvent volume or include a co-solvent
  • Monitor pressure gauges regularly; unexpected pressure increases may indicate clogging
  • For scale-up, maintain the same residence times while proportionally increasing flow rates
Mechanochemical Synthesis Method

Protocol 2: Mechanochemical Synthesis of this compound Analogs

Principle: This solvent-free approach utilizes mechanical energy to facilitate the reaction between sulfonamides and isocyanates, following a proven methodology for related sulfonylurea compounds. [2]

Materials & Equipment:

  • Reagents: 4-methylbenzenesulfonamide, cyclohexyl isocyanate, potassium carbonate (as base catalyst)
  • Equipment: Planetary ball mill or mechanical mortar and pestle, vacuum desiccator
  • Safety: Although performed in a closed system, ensure proper ventilation when handling reagents and products; isocyanates are respiratory irritants

Procedure:

  • Charging the Reactor: Weigh 4-methylbenzenesulfonamide (1.0 equiv) and cyclohexyl isocyanate (1.1 equiv) directly into the ball milling jar.
  • Catalyst Addition: Add potassium carbonate (0.2 equiv) as a solid base catalyst.
  • Milling Parameters: Secure the jar in the planetary ball mill and process at 300 rpm for 30-60 minutes using stainless steel balls (5-10 mm diameter) as grinding media.
  • Reaction Monitoring: Periodically stop the mill and collect small samples for TLC analysis (silica gel, ethyl acetate/hexane 1:1) to monitor reaction completion.
  • Workup: Once complete, open the jar and transfer the solid reaction mixture to a beaker. Partition between ethyl acetate and water, and wash the organic layer with brine.
  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and recrystallize from ethanol to obtain pure this compound.

Notes:

  • For difficult reactions, adding a small amount of catalytic sodium hydroxide (0.1 equiv) may improve yields
  • This method can be adapted to a mortar and pestle for small-scale reactions, though with potentially longer reaction times

Signaling Pathways & Workflow Diagrams

Synthetic Workflow Diagram

G Synthetic Workflow for this compound Start Start Reaction Setup A Sulfonamide Activation (4-methylbenzenesulfonamide + chloroformate) Start->A Flow Method: Step 1 B Carbamate Intermediate Formation A->B Residence time: 3 min Temperature: 25°C C Nucleophilic Addition (Cyclohexylamine) B->C Amine introduction D Sulfonylurea Formation & Reaction Quenching C->D Residence time: 7 min Temperature: 70°C E Purification & Isolation D->E Extraction & Concentration End Pure this compound E->End Recrystallization Yield: 80-85%

Molecular Structure & Key Modifications

G This compound Structure-Activity Relationships Structure This compound (C₁₄H₂₀N₂O₃S)Molecular Weight:296.39 g/molCAS Number:664-95-9Water Solubility:18.36 mg/L (37°C)Key Structural FeaturesSulfonylurea BridgeCyclohexyl Groupp-Tolyl RingCritical for activityEnhances metabolic stabilityInfluences binding affinityModification Sites for OptimizationSulfonamide nitrogenCyclohexyl substituentsAromatic ring positions SAR Structure-Activity Relationship: - Sulfonylurea moiety essential for target engagement - Cyclohexyl group optimizes pharmacokinetic properties - Aromatic ring modifications tune potency and selectivity Structure->SAR Informs

Application Notes for Researchers

Strategic Optimization Approaches
  • Residence Time Optimization: For continuous flow synthesis, systematically vary residence times between 5-15 minutes while monitoring yield and purity. The optimal balance for this compound synthesis typically falls in the 8-10 minute range, with shorter times risking incomplete reactions and longer times potentially promoting decomposition. Use a design of experiments (DOE) approach to identify interactions between residence time, temperature, and concentration for maximal efficiency. [3]

  • Green Chemistry Metrics: Implement green chemistry principles by evaluating alternative activation agents beyond chloroformates. Recent research demonstrates that diphenyl carbonate can serve as an effective, less hazardous alternative for carbamate formation. When comparing synthetic routes, calculate comprehensive metrics including process mass intensity (PMI), E-factor, and atom economy to quantitatively demonstrate environmental advantages. The water-assisted carbamate formation method has shown particular promise with E-factor reductions of 30-50% compared to traditional routes. [2]

Analytical Method Development
  • Quality Control Protocols: Establish comprehensive analytical methods for reaction monitoring and final product characterization. Recommended techniques include:

    • HPLC: Use a C18 column with water/acetonitrile gradient (40-90% acetonitrile over 20 minutes) and UV detection at 254 nm
    • NMR Spectroscopy: Characterize the final product by ¹H NMR (500 MHz, DMSO-d6) expecting key signals at δ 1.0-1.8 (m, 10H, cyclohexyl), 2.4 (s, 3H, CH₃), 7.3-7.8 (AA'BB', 4H, aromatic)
    • Mass Spectrometry: Confirm molecular identity by ESI-MS with expected m/z 297.12 [M+H]⁺
  • In-line Monitoring: For continuous flow processes, implement FTIR or UV/Vis flow cells for real-time reaction monitoring. This enables immediate detection of process deviations and facilitates rapid optimization of reaction parameters. For the carbamate formation step, monitor the disappearance of the sulfonamide starting material at 1720 cm⁻¹ by FTIR. [3]

Conclusion & Future Perspectives

The optimization of this compound synthesis represents a compelling case study in modern pharmaceutical process chemistry. The development of continuous flow methods achieving 80-85% yield within 10 minutes total residence time demonstrates significant progress over traditional batch processes. Furthermore, the implementation of isocyanate-free routes addresses critical safety concerns while maintaining excellent efficiency. These advances align with the broader pharmaceutical industry's goals of developing safer, more efficient, and environmentally friendly synthetic methodologies. [3]

Future directions for this compound synthesis optimization may include the development of heterogeneous catalytic systems to further enhance sustainability, the integration of continuous purification technologies for streamlined processes, and the application of artificial intelligence for reaction optimization. Additionally, the exploration of enzymatic approaches to sulfonylurea formation could provide novel biocatalytic routes with exceptional selectivity. As synthetic methodologies continue to evolve, the lessons learned from this compound optimization will undoubtedly inform the development of next-generation processes for sulfonylurea pharmaceuticals and related compounds. [2]

References & Citations

  • Total Synthesis of Glipizide and Glibenclamide in Continuous Flow (2021). Chemistry Journal. [3]
  • Tan, D. et al. Mechanosynthesis of pharmaceutically relevant sulfonyl-(thio)ureas (2014). [2]
  • Tanwar, D. K. et al. A facile synthesis of sulfonylureas via water assisted preparation of carbamates (2017). [2]
  • This compound compound information, TargetMol. [1]
  • This compound chemical properties, LookChem. [2]

References

Comprehensive Application Notes: Reaction Parameters, Temperature, and Solvent Effects in Glycyclamide Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Introduction to Glycyclamide

This compound (also known as tolcyclamide) is a sulfonylurea compound containing a cyclohexyl group in its molecular structure, with the chemical name 1-cyclohexyl-3-(4-methylphenyl)sulfonylurea. This compound belongs to the first-generation sulfonylurea class of pharmaceutical agents primarily used in the management of type 2 diabetes. This compound functions by stimulating insulin release from pancreatic beta cells and enhancing cellular sensitivity to insulin, thereby effectively lowering blood sugar levels in diabetic individuals [1]. The molecular structure of this compound consists of a sulfonylurea bridge connecting a p-toluenesulfonyl group and a cyclohexyl moiety, which contributes to its specific pharmacological profile and physicochemical properties.

The structural characteristics of this compound place it in the broader category of sulfonylurea compounds, which are known for their diverse biological activities. Sulfonylureas typically contain an aryl sulfonyl group linked to a urea moiety, which can be modified with various substituents to modulate their pharmacological properties. This compound's unique cyclohexyl structure differentiates it from other sulfonylurea drugs and contributes to its specific binding affinity to sulfonylurea receptors on pancreatic beta cells. This interaction leads to the closure of ATP-sensitive potassium channels, membrane depolarization, and subsequent insulin secretion [2].

Table 1: Comparative Analysis of Sulfonylurea Compounds

Compound Name Chemical Formula Molecular Weight (g/mol) Relative Potency Unique Features
This compound C₁₄H₂₀N₂O₃S 296.39 Lower Cyclohexyl-containing structure
Glyburide C₂₃H₂₈ClN₃O₅S 494.00 Higher More potent than this compound
Glipizide C₂₁H₂₇N₅O₄S 445.54 Higher Rapid absorption and shorter action
Gliclazide C₂₁H₂₅N₃O₄S 323.41 Moderate Additional antioxidant properties
Tolbutamide C₁₂H₁₇N₃O₃S 270.35 Lower First-generation sulfonylurea
Chlorpropamide C₁₀H₁₃ClN₂O₃S 276.74 Higher Longer duration of action

From a chemical perspective, this compound demonstrates properties typical of sulfonylurea compounds. It has a melting point of 174-176°C and a calculated density of approximately 1.2111 g/cm³ [1]. The compound features hydrogen bond donor and acceptor counts of 2 and 3 respectively, with an XLogP3 value of 2.9, indicating moderate lipophilicity [3]. These physicochemical parameters significantly influence the compound's solubility profile, reactivity, and overall behavior in different solvent systems, which are crucial considerations for its synthesis, purification, and pharmaceutical formulation.

Synthesis Protocols and Methodologies

Solution-Phase Synthesis of Sulfonylurea Derivatives

The synthesis of sulfonylurea compounds like this compound typically involves the reaction between sulfonamides and isocyanates under mild conditions. Based on recent advances in sulfonylurea chemistry, the following detailed protocol can be employed for the preparation of this compound analogues [4]:

  • Reaction Setup: Begin by assembling a dry round-bottom flask equipped with a magnetic stir bar under aerobic conditions at room temperature. Utilize standard Schlenk techniques if moisture-sensitive reagents are involved, though the reaction generally proceeds well under standard laboratory conditions.

  • Reagent Preparation: Dissolve the primary cyclohexylamine (0.01 mol, 0.99 g) in anhydrous acetonitrile (15-20 mL). Acetonitrile is preferred as the reaction medium due to its excellent solubilizing properties for both amine and isocyanate components and its ability to facilitate the precipitation of the final product.

  • Reaction Initiation: Slowly add 4-tolyl sulfonyl isocyanate (0.01 mol, 1.95 g) to the amine solution with continuous stirring. The addition should be controlled to maintain the reaction temperature at approximately 25°C, as excessive heating may lead to side product formation.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) on silica gel-coated aluminum sheets using an appropriate eluent system (e.g., ethyl acetate/hexane, 1:1). The completion of the reaction is typically achieved within 7-15 minutes, as evidenced by the disappearance of the amine starting material.

  • Product Isolation: Upon completion, filter the resulting white precipitate under vacuum and wash thoroughly with cold acetonitrile (2 × 5 mL) to remove any unreacted starting materials or minor impurities.

  • Purification: Recrystallize the crude product from a mixed solvent system of ethyl acetate and acetonitrile (3:1 v/v) to obtain pure this compound as white crystalline solid. The typical yield range for this reaction is 85-92% with high purity (>98%) suitable for pharmaceutical applications [4].

Mechanochemical Synthesis Approach

Recent advances in green chemistry methodologies have demonstrated the feasibility of synthesizing sulfonylurea compounds through mechanochemical approaches, which offer advantages in terms of reduced solvent consumption and improved reaction efficiency. The following protocol adapts this methodology for this compound synthesis [1]:

  • Equipment Setup: Utilize a laboratory ball mill equipped with stainless steel or zirconia grinding jars (10-25 mL volume) and grinding balls of appropriate size (typically 5-10 mm diameter).

  • Reagent Loading: Charge the grinding jar with stoichiometric amounts of p-toluenesulfonamide (1.0 equiv, 1.71 g) and cyclohexyl isocyanate (1.05 equiv, 1.19 g). For improved reactivity, include a catalytic amount of copper(II) acetate (2-5 mol%) or a stoichiometric base such as potassium carbonate (1.0 equiv) to facilitate the reaction.

  • Grinding Parameters: Process the reaction mixture in the ball mill at a frequency of 20-30 Hz for 30-60 minutes. The optimal time should be determined by monitoring reaction completion through TLC or HPLC analysis.

  • Product Recovery: After the grinding process, extract the product from the grinding jar using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 2 × 10 mL). Filter the extract to remove any insoluble residues.

  • Purification: Concentrate the filtrate under reduced pressure and recrystallize the residue from ethanol/water to obtain pure this compound. This method typically provides good to excellent yields (75-88%) with high purity and significantly reduced solvent consumption compared to traditional solution-phase synthesis.

Table 2: Synthesis Parameters for this compound Preparation

Parameter Solution-Phase Method Mechanochemical Method
Reaction Time 7-15 minutes 30-60 minutes
Temperature Room temperature (25°C) Ambient (no external cooling)
Solvent System Acetonitrile, ethyl acetate Minimal or no solvent
Catalyst/Additive None required Copper catalysts or base
Workup Procedure Filtration, recrystallization Extraction, recrystallization
Typical Yield 85-92% 75-88%
Purity >98% >95%

Temperature Effects and Thermal Considerations

Temperature plays a critical role in the synthesis, purification, and stability of this compound, influencing both reaction kinetics and product quality. During the synthesis phase, maintaining the reaction at room temperature (approximately 25°C) is essential for obtaining high yields of the desired product while minimizing the formation of by-products. Studies on similar sulfonylurea compounds have demonstrated that elevated temperatures can lead to decomposition pathways including hydrolysis of the urea linkage or degradation of the sulfonamide group [4]. The exothermic nature of the reaction between amines and isocyanates necessitates controlled addition rates and adequate cooling to maintain the temperature within the optimal range.

For long-term storage of this compound, temperature control is crucial for maintaining chemical stability. The recommended storage conditions for this compound are as follows [5] [3]:

  • Short-term storage (days to weeks): 0-4°C in a dry, dark environment
  • Long-term storage (months to years): -20°C in tightly sealed containers under desiccant
  • Shipping conditions: Transport with blue ice or at ambient temperature with protection from moisture

Thermal analysis of this compound indicates a sharp melting point at 174-176°C, which serves as both a purity indicator and a reference point for processing temperatures [1]. When subjecting this compound to recrystallization, the optimal temperature for saturation is approximately 70-80°C in ethyl acetate/acetonitrile mixtures, with gradual cooling to room temperature followed by further cooling to 0-4°C to maximize crystal yield. It is important to note that heating this compound above 80°C in solution for prolonged periods should be avoided, as it may initiate decomposition reactions that compromise product quality.

The temperature dependence of this compound's solubility has been quantitatively studied, with measurements indicating a water solubility of 18.36 mg/L at 37°C [1]. This low aqueous solubility presents formulation challenges but can be mitigated through temperature optimization during processing. Additionally, temperature influences the compound's conformational stability, with molecular modeling studies suggesting that the cyclohexyl ring adopts different chair conformations depending on the environmental temperature, potentially affecting its binding to biological targets.

Solvent Effects and Optimization

The choice of solvent significantly impacts the synthesis efficiency, purification effectiveness, and crystal quality of this compound. During the synthesis phase, acetonitrile has been identified as the optimal reaction medium due to its ability to dissolve both reactants while promoting the precipitation of the product as the reaction proceeds. This behavior facilitates high conversion yields and simplifies product isolation. The general solubility profile of this compound across different solvents is a critical consideration for designing synthetic and purification protocols [5] [3] [4].

This compound exhibits limited solubility in water (18.36 mg/L at 37°C) and hydrocarbon solvents, moderate solubility in alcohols such as methanol and ethanol, and good solubility in dipolar aprotic solvents including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile [3] [1]. Specifically, DMSO has been reported as an effective solvent for preparing stock solutions of this compound for biological testing, with recommended stock concentrations of 10-50 mM for in vitro assays. The solubility characteristics of this compound in various solvents are summarized in Table 3.

Table 3: Solubility Profile of this compound in Different Solvents

Solvent Solubility at 25°C Application Context Notes
Water 18.36 mg/L at 37°C Biological assays pH-dependent solubility
DMSO >50 mM Stock solutions Hygroscopic, use anhydrous
Acetonitrile Moderate Reaction medium Promotes product precipitation
Methanol 10-15 mg/mL Recrystallization Cooling crystallization
Ethanol 5-10 mg/mL Recrystallization Higher temperatures needed
Ethyl Acetate Moderate Recrystallization Preferred for crystal growth
Acetone Limited Extraction Not recommended for purification
Dichloromethane Good Extraction Volatile, efficient for workup

For recrystallization purposes, mixed solvent systems have proven most effective for achieving high purity this compound. The recommended protocol utilizes a ethyl acetate/acetonitrile mixture (3:1 v/v) which provides an optimal balance of solubility at elevated temperatures and limited solubility at reduced temperatures, facilitating efficient crystal growth and impurity exclusion [4]. The stepwise recrystallization procedure is as follows:

  • Dissolve crude this compound in the minimum volume of hot ethyl acetate/acetonitrile (3:1) mixture at 70-75°C
  • Add activated charcoal (1-2% w/w) to the hot solution and stir for 5-10 minutes to adsorb colored impurities
  • Filter the hot solution through a preheated Büchner funnel to remove charcoal and insoluble impurities
  • Allow the filtrate to cool slowly to room temperature, then further cool to 0-4°C for 2-4 hours to complete crystallization
  • Collect crystals by vacuum filtration and wash with a small volume of cold acetonitrile
  • Dry the crystals under reduced pressure (0.1-0.5 mmHg) at room temperature for 12-24 hours

The solvent polarity and hydrogen bonding capacity significantly influence the crystal morphology and particle size distribution of the final product. Studies have shown that solvents with moderate polarity indices produce this compound crystals with more uniform morphology and improved flow properties, which are important considerations for pharmaceutical formulation development.

Analytical and Characterization Protocols

Structural Characterization Techniques

Comprehensive characterization of this compound is essential for verifying chemical identity, assessing purity, and confirming structural integrity. The following analytical protocols provide detailed methodologies for this compound analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample solution of approximately 10-15 mg of this compound in 0.6 mL of deuterated DMSO (DMSO-d₆)
    • Acquire ¹H NMR spectra at 400 MHz with the following parameters: spectral width of 12 ppm, relaxation delay of 1 second, 16-32 scans, and temperature maintained at 25°C
    • Expected ¹H NMR signals (δ, ppm): 2.35 (s, 3H, CH₃), 7.26-7.85 (m, 9H, Ar + NH), 9.23 (br, 1H, NH) [4]
    • Acquire ¹³C NMR spectra at 100 MHz with the following parameters: spectral width of 220 ppm, relaxation delay of 2 seconds, 256-512 scans, and proton decoupling
    • Expected ¹³C NMR signals (δ, ppm): 21.4 (CH₃), 113.5, 119.3, 126.2, 126.6, 126.7, 128.1, 129.8, 137.4, 142.0, 142.4, 144.5, 150.0, 152.7 (aromatic and carbonyl carbons)
  • Infrared (IR) Spectroscopy:

    • Prepare a potassium bromide (KBr) pellet containing 1-2% w/w of finely ground this compound
    • Acquire IR spectrum in the range of 4000-400 cm⁻¹ with 4 cm⁻¹ resolution
    • Characteristic absorption bands: 3318, 3286 cm⁻¹ (N-H stretch), 1682 cm⁻¹ (C=O stretch), 1341, 1167 cm⁻¹ (SO₂ symmetric and asymmetric stretch) [4]
  • Mass Spectrometry:

    • For electrospray ionization (ESI) mass spectrometry, prepare a 10 μg/mL solution in methanol with 0.1% formic acid
    • Operate in positive ion mode with capillary voltage of 3.5 kV, source temperature of 150°C, and desolvation temperature of 350°C
    • Expected molecular ion: m/z 297.39 [M+H]⁺ for C₁₄H₂₀N₂O₃S
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse phase (150 × 4.6 mm, 5 μm particle size)
    • Mobile phase: Gradient from 40% to 80% acetonitrile in water (both containing 0.1% trifluoroacetic acid) over 15 minutes
    • Flow rate: 1.0 mL/min
    • Detection: UV at 254 nm
    • Retention time: Approximately 8.5 minutes under these conditions
Purity Assessment and Quantitative Analysis

Rigorous purity assessment is critical for pharmaceutical compounds like this compound. The following protocol details the determination of chemical purity and identification of potential impurities:

  • Sample Preparation: Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with the HPLC mobile phase initial conditions (40% acetonitrile, 60% water with 0.1% TFA). Further dilute 1.0 mL of this solution to 10 mL with mobile phase to obtain a final concentration of approximately 100 μg/mL.

  • System Suitability Test: Inject the standard solution six times and ensure that the relative standard deviation (RSD) of the peak area for the main compound is less than 2.0%. The theoretical plate count for the this compound peak should exceed 5000, and the tailing factor should be less than 2.0.

  • Purity Determination: Inject the sample solution and record the chromatogram. Integrate all peaks with retention times between 2 and 20 minutes. Calculate the percentage purity using the following formula:

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) × 100

    The purity should exceed 98% for pharmaceutical-grade material [3].

  • Water Content Determination:

    • Use Karl Fischer titration with coulometric detection for accurate water content analysis
    • Dissolve 100-200 mg of this compound in anhydrous methanol (10 mL) with stirring
    • Perform titration in triplicate and calculate the mean water content
    • Specification: Not more than 0.5% w/w water content
  • Thermal Analysis:

    • Use differential scanning calorimetry (DSC) with heating rate of 10°C/min from 50°C to 200°C under nitrogen atmosphere
    • The melting endotherm should show a sharp peak at 174-176°C with onset within this range
    • The heat of fusion can be used as an additional purity indicator

Biological Activity and Pharmaceutical Applications

Mechanism of Action and Pharmacological Properties

This compound exerts its primary pharmacological effect as an antihyperglycemic agent through the stimulation of insulin secretion from pancreatic beta cells. The molecular mechanism involves binding to the sulfonylurea receptor 1 (SUR1) subunit of ATP-sensitive potassium channels (K-ATP channels) in the beta cell membrane. This binding event induces conformational changes that lead to channel closure, membrane depolarization, opening of voltage-dependent calcium channels, calcium influx, and subsequent exocytosis of insulin-containing granules [2]. Compared to newer sulfonylurea agents, this compound demonstrates moderate potency with a relatively shorter duration of action, making it suitable for specific patient populations requiring controlled postprandial glucose management.

Beyond its insulin secretagogue activity, this compound has been investigated for potential additional biological effects. Research indicates that sulfonylurea compounds, including this compound, may influence glycogen metabolism in various tissues, potentially enhancing glycogen storage in the liver and skeletal muscle [1]. These effects contribute to the overall glucose-lowering activity by promoting glucose disposal and storage. Furthermore, some studies have explored the impact of this compound on gene expression related to glucose metabolism and insulin signaling pathways, though these effects are considered secondary to its primary mechanism on pancreatic beta cells.

Experimental Protocols for Biological Evaluation

The following protocols detail the experimental methodologies for assessing the biological activity of this compound:

  • In Vitro Insulin Secretion Assay:

    • Isolate pancreatic islets from male Wistar rats (200-250 g) by collagenase digestion and density gradient centrifugation
    • Hand-pick 20-30 intact islets per experimental condition and preincubate in Krebs-Ringer bicarbonate buffer (KRB) containing 2.8 mM glucose for 30 minutes at 37°C
    • Incubate islets in KRB containing either 2.8 mM (basal) or 16.7 mM (stimulatory) glucose with or without this compound (0.1-100 μM) for 60 minutes at 37°C
    • Collect supernatant and measure insulin concentration using a validated radioimmunoassay or ELISA method
    • Express results as mean ± SEM of 5-6 independent experiments and calculate stimulation index relative to basal glucose control
  • Glucose-Lowering Activity In Vivo:

    • Use male db/db mice or streptozotocin-induced diabetic rats (8-10 weeks old) after overnight fasting
    • Randomly assign animals to treatment groups (n=8-10 per group) including vehicle control, this compound (1-10 mg/kg), and positive control (e.g., glibenclamide 0.5 mg/kg)
    • Administer compounds orally as suspension in 0.5% carboxymethyl cellulose or solution in appropriate vehicle
    • Measure blood glucose levels from tail vein samples at 0, 30, 60, 120, and 240 minutes post-administration using glucose oxidase method
    • Calculate area under the curve (AUC) for glucose levels and percent reduction compared to vehicle control
  • Receptor Binding Studies:

    • Prepare membranes from βTC-3 cells or hamster insulinoma tumor (HIT) cells by homogenization and differential centrifugation
    • Incubate membrane preparations (50-100 μg protein) with [³H]-glibenclamide (1-2 nM) and increasing concentrations of this compound (10⁻¹⁰ to 10⁻⁴ M) in binding buffer for 60 minutes at room temperature
    • Separate bound and free ligand by rapid filtration through GF/B filters presoaked in 0.3% polyethyleneimine
    • Determine nonspecific binding in the presence of 1 μM unlabeled glibenclamide
    • Analyze data using nonlinear regression to calculate IC₅₀ values and inhibition constants (Kᵢ)

GlycyclamideSynthesis This compound Synthesis Workflow Start Start Reaction Setup Prep1 Prepare Cyclohexylamine (0.01 mol in acetonitrile) Start->Prep1 Prep2 Add 4-Tolyl Sulfonyl Isocyanate (0.01 mol, controlled addition) Prep1->Prep2 Monitor Monitor by TLC (7-15 min reaction time) Prep2->Monitor Isolate Filter Precipitate (wash with cold acetonitrile) Monitor->Isolate Purify Recrystallize (ethyl acetate/acetonitrile 3:1) Isolate->Purify Characterize Characterize Product (NMR, IR, HPLC) Purify->Characterize Store Store at -20°C (dry, dark container) Characterize->Store

Graphical Abstract 1: Synthesis workflow for this compound preparation highlighting key reaction parameters and purification steps

GlycyclamideSAR Structure-Activity Relationships of Sulfonylureas Core Sulfonylurea Core Structure R1 R1: Aromatic Group (4-methylbenzenesulfonyl) - Electron-withdrawing groups enhance potency - Lipophilic substituents increase duration Core->R1 Modifications R2 R2: Urea Substituent (cyclohexyl) - Aliphatic rings moderate potency - Influence metabolic stability - Affect protein binding Core->R2 Modifications Pharma1 Pharmacological Effects: - Insulin secretion - Moderate potency - Intermediate duration R1->Pharma1 Pharma2 Physicochemical Properties: - Moderate lipophilicity (LogP 2.9) - Low water solubility - High melting point (174-176°C) R1->Pharma2 R2->Pharma1 R2->Pharma2

Graphical Abstract 2: Structure-activity relationship analysis of this compound highlighting key structural features influencing pharmacological properties

Conclusion and Future Perspectives

The comprehensive analysis of this compound's reaction parameters, temperature effects, and solvent interactions provides valuable insights for researchers and pharmaceutical developers working with this sulfonylurea compound. The optimized synthesis protocols presented in these application notes enable the efficient preparation of high-purity this compound with yields exceeding 85% through both conventional solution-phase and modern mechanochemical approaches. The detailed characterization methodologies facilitate accurate structural verification and quality assessment, essential for pharmaceutical applications.

Future research directions for this compound chemistry should focus on process intensification through continuous flow methodologies, which could further enhance reaction efficiency and scalability while reducing environmental impact. Additionally, exploration of novel formulation strategies to address the compound's limited aqueous solubility may expand its therapeutic utility. The development of analytical methods for comprehensive impurity profiling and the investigation of metabolic pathways using advanced mass spectrometry techniques represent additional avenues for further study. As the understanding of structure-activity relationships in sulfonylurea compounds continues to evolve, there may be opportunities to design this compound analogues with improved pharmacological profiles and reduced potential for adverse effects.

References

Troubleshooting Guide: Improving Glycosylation Yields

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to specific issues researchers might face, based on current synthetic methodologies.

Problem & Question Cause Solution & Protocol Key Outcomes & References
Q1: How to improve low yield in thermal glycosylation? Low reactivity of sugar hemiacetals; side reactions at high temperatures. Use Continuous Flow Chemistry. Premix pyranose and Wittig reagent (e.g., 5 equiv. (carbethoxymethylene)triphenylphosphorane) in toluene. Pump through a coiled-tube reactor at elevated T/P (e.g., 210°C, 60 min). Follow with a second reactor for DBU-promoted Michael addition [1]. Superior yields vs. batch: 42-70% isolated yield for 2-(C-glycosyl)acetates. Better heat transfer & mixing [1].
Q2: How to enhance reactivity of N-acetyl (NHAc) containing sugars? Intermolecular hydrogen bonding by NHAc groups reduces molecular mobility and reactivity [2]. Employ a "Diacetyl Strategy." Temporarily protect NHAc as a diacetyl imide (NAc2). Perform glycosylation. Deprotect NAc2 back to NHAc under mild basic conditions post-coupling [2]. Significantly enhanced glycosylation rate and yield. Simple deprotection avoids handling polar amino groups [2].
Q3: Are there efficient, cost-effective alternatives to chemical synthesis for alkyl-glycosides? Traditional chemical routes (Fischer, Koenigs-Knorr) require toxic catalysts, high T/P, and complex protection/deprotection [3]. Use Glycosidase Enzymes in Reverse Hydrolysis/Transglycosylation. Incubate monosaccharide with alcohol (primary, C8-C16) using glycosidase (e.g., from almond seeds) near neutral pH, ambient T/P. Use two-phase solvent systems or immobilized enzymes to suppress hydrolysis [3]. Milder, eco-friendly conditions. High regio- and stereo-selectivity. Successful gram-scale synthesis with whole-cell systems [3].

Detailed Experimental Protocols

Protocol 1: Continuous Flow Synthesis of 2-(C-Glycosyl)acetates

This protocol is adapted from the synthesis described in [1].

  • Step 1 - Reaction Setup: Use a Vapourtec R-Series or similar flow system with a 5 mL and a 10 mL coiled-tube reactor. Equip the system with a back-pressure regulator (BPR).
  • Step 2 - Wittig Reaction: Premix 2,3,4,6-tetra-O-benzyl-d-glucopyranose (1.0 equiv) with (carbethoxymethylene)triphenylphosphorane (5.0 equiv) in dry toluene. Pump this mixture through the first reactor (5 mL) at 200°C with a residence time of 65 minutes.
  • Step 3 - Michael Addition: Immediately after the first reactor, use a T-piece to inject a solution of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) into the reaction stream. Pass the combined flow through the second reactor (10 mL) at a lower temperature (e.g., 50-80°C) to facilitate the intramolecular oxa-Michael addition.
  • Step 4 - Work-up: Concentate the reaction outflow under reduced pressure. Purify the residue, typically the β-anomer 7b, using flash chromatography.
Protocol 2: Diacetyl Strategy for NHAc-Containing Sugars

This protocol is based on the methodology from [2].

  • Step 1 - Protection: Dissolve the NHAc-containing sugar (donor or acceptor) in anhydrous pyridine. Add acetic anhydride (2.0-5.0 equiv) and stir at room temperature until the conversion to the NAc2 derivative is complete (monitor by TLC).
  • Step 2 - Glycosylation: Proceed with your standard glycosylation protocol (e.g., imidate, trichloroacetimidate) using the NAc2-protected building block. The enhanced reactivity often allows for milder conditions and shorter reaction times.
  • Step 3 - Deprotection: After the glycosylation is complete, treat the crude product with a mild base (e.g., sodium methoxide in methanol or a dilute solution of ammonia in methanol) at 0°C to room temperature. This selectively removes one acetyl group, cleanly regenerating the native NHAc functionality.

Workflow Visualization

The following diagram illustrates the logical decision pathway for selecting a yield improvement strategy based on the specific problem encountered during synthesis.

G Start Low Yield in Glycosylation Problem1 Thermal degradation or poor mixing in reaction? Start->Problem1 Problem2 Using N-acetyl (NHAc) containing sugars? Start->Problem2 Problem3 Synthesizing alkyl-glycosides for scalability/eco-concerns? Start->Problem3 Solution1 Apply Continuous Flow Chemistry Problem1->Solution1 Solution2 Apply Diacetyl Strategy (NHAc -> NAc2) Problem2->Solution2 Solution3 Employ Glycosidase-Based Enzymatic Synthesis Problem3->Solution3 Outcome1 Outcome: Improved heat transfer & mixing Solution1->Outcome1 Outcome2 Outcome: Disrupted H-bonding, enhanced reactivity Solution2->Outcome2 Outcome3 Outcome: Milder conditions, high selectivity Solution3->Outcome3

Important Limitations & Further Research

  • Specific Compound Gap: The searched literature did not discuss "Glycyclamide" specifically. The strategies provided are based on analogous challenges in glycoscience.
  • Enzyme Specificity: The success of enzymatic methods (like using glycosidases or Leloir glycosyltransferases [4]) heavily depends on the enzyme's acceptor substrate specificity. The compatibility of this compound's aglycone (non-sugar part) must be tested empirically.
  • Optimization is Key: The conditions provided are starting points. Parameters like temperature, equivalents, and solvent systems will likely require optimization for your specific this compound synthesis.

References

Glycyclamide stability under various conditions

Author: Smolecule Technical Support Team. Date: February 2026

Glibenclamide Stability: Key Stress Conditions

The table below summarizes the stability profile of glibenclamide when subjected to different stress conditions.

Stress Condition Details & Thresholds Key Degradation Products / Observations Citations
Thermal Stress Significant degradation at 130–160°C; begins above ~190°C [1] [2]. In Hot-Melt Extrusion (HME), degradation occurs even below drug's melting point (Tm = 174°C) [3]. Formation of 1,3-dicyclohexylurea (DCU) via elimination of cyclohexylisocyanate [1] [2] [4]. [1] [2] [4]
Hydrolytic Stress Degrades in hot acidic and basic media [1]. Stable in oral suspensions for 90 days at various temperatures (4°C, 25°C, 40°C) [5]. Not specified in results. [1] [5]
Oxidative Stress Information not explicitly available in search results. Information not explicitly available in search results.
Photolytic Stress No degradation observed under UV light in a forced degradation study [1]. Not applicable. [1]

Troubleshooting Common Experimental Issues

Here are some frequently encountered problems and their solutions:

Issue 1: Unexpected solid form appears during thermal processing

  • Problem: During sublimation of amorphous glibenclamide or Hot-Melt Extrusion, feathery-needle shaped crystals form, previously mistaken for a new polymorph [1] [3].
  • Solution: The crystals are likely 1,3-dicyclohexylurea (DCU), a thermal degradation product [1] [2]. Confirm identity via XRPD, FTIR, DSC, or Mass Spectrometry and lower processing temperatures [1].

Issue 2: Low dissolution performance of amorphous glibenclamide

  • Problem: Amorphous glibenclamide does not improve dissolution due to structural relaxation and poor physical stability [6].
  • Solution: Formulate amorphous solid dispersions using antiplasticizing polymers (PVP K30, HPMC) and adsorbents (Aerosil 200, Sylysia 350) to elevate Tg and stabilize the amorphous form [6].

Issue 3: Drug degradation during Hot-Melt Extrusion (HME)

  • Problem: Glibenclamide degrades during HME despite temperatures below its melting point [3].
  • Solution: Monitor process parameters and quantify degradation. Polymer blends can help manage degradation, though the extent is polymer-dependent [3].

Experimental Protocols for Stability Assessment

1. Protocol: Forced Degradation Studies via HPLC This method is adapted from a study on antidiabetic drugs [7] [8].

  • Sample Preparation: Prepare glibenclamide solution at 1 mg/mL in a suitable solvent.

  • Stress Conditions:

    • Acid Degradation: Add 1M HCl, heat at 45°C for 24h, then neutralize [7].
    • Alkali Degradation: Add 1M NaOH, heat at 45°C for 24h, then neutralize [7].
    • Oxidative Degradation: Add 3% H₂O₂, heat at 45°C for 24h [7].
    • Thermal Degradation: Heat solid drug or solution in an oven at 80°C for 24h [7].
    • Photolytic Degradation: Expose solid drug or solution to sunlight for 24h [7].
  • Analysis: Use a stability-indicating HPLC method to analyze stressed samples. Calculate % degradation using the formula:

    % Drug Degradation = (Area of unstressed sample - Area of stressed sample) / Area of unstressed sample × 100 [7]

2. Protocol: Identifying Thermal Degradation Product This protocol is based on the study that identified 1,3-dicyclohexylurea [1].

  • Induce Degradation: Heat amorphous glibenclamide on a hot plate between 130-160°C to allow for sublimation/crystal formation [1].
  • Analyze the Sublimate:
    • XRPD: Compare the diffraction pattern of the sublimate with that of authentic 1,3-dicyclohexylurea (DCU) [1].
    • FTIR: Compare the infrared spectra to confirm chemical structure match with DCU [1].
    • Mass Spectrometry: Confirm the molecular weight of the sublimate is 238.4 g/mol (DCU) and not 494.0 g/mol (glibenclamide) [1] [4].

Experimental Workflow & Degradation Pathway

The following diagram illustrates the key experimental workflow for thermal stability investigation and the corresponding chemical degradation pathway.

thermal_stability Glibenclamide Thermal Stability Workflow Start Start: Amorphous Glibenclamide ThermalStress Apply Thermal Stress (130-160°C) Start->ThermalStress Observation Observe Sublimate/ Crystal Formation ThermalStress->Observation Analysis Characterize Product (XRPD, FTIR, MS) Observation->Analysis Result Identify as 1,3-Dicyclohexylurea (DCU) Analysis->Result

degradation_pathway Thermal Degradation Chemical Pathway GLB Glibenclamide Intermediate Cyclohexylisocyanate (Unstable Intermediate) GLB->Intermediate  Heat-induced  elimination Products Carbon Monoxide + Cyclohexylamine Intermediate->Products  Decomposes DCU 1,3-Dicyclohexylurea (DCU) (Thermal Degradation Product) Intermediate->DCU  Addition reaction  with cyclohexylamine

Key Takeaways for Laboratory Work

  • Temperature is a Critical Parameter: Closely monitor and control temperatures during any process involving heat. Staying below 130°C is crucial to avoid thermal degradation [1].
  • Characterize Unexpected Solids: Any new solid form obtained during thermal processing should be thoroughly characterized to distinguish between a polymorph and a degradation product [1].
  • Stabilize the Amorphous Form: To leverage the solubility advantages of amorphous glibenclamide, it must be stabilized in solid dispersions using appropriate polymers and adsorbents [6].

References

Glycyclamide degradation products identification

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Separation and Detection

The core strategy for identifying glycyclamide degradation products involves using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method. This type of method is designed to accurately measure the active drug even in the presence of its degradation products, implying that it can separate and thus help identify those products [1].

The table below summarizes a validated green RP-HPLC method that can resolve this compound from its degradation products [1].

Parameter Specification
Column Lichrosphere 250 x 4.6 mm, RP C8 (5 µm)
Mobile Phase Ethanol:Methanol (50:50 % v/v)
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Injection Volume 10 µL
Key Application Assay of this compound in nanoemulsion and tablets; stability-indicating

For faster analysis, an alternative method using a monolithic column can separate this compound and related substances in under 80 seconds, which is highly valuable for quality control [2].

Forced Degradation Study Protocol

Forced degradation studies help in identifying the degradation products and in validating the stability-indicating power of the analytical method. The workflow for a typical study is as follows:

G Start Start: Prepare Drug Solution Acid Acidic Hydrolysis (e.g., HCl) Start->Acid Base Basic Hydrolysis (e.g., NaOH) Start->Base Oxid Oxidative Stress (e.g., H₂O₂) Start->Oxid Analyze Analyze Stressed Samples using RP-HPLC Acid->Analyze Base->Analyze Oxid->Analyze Compare Compare Chromatograms Analyze->Compare Identify Identify New Peaks (Degradation Products) Compare->Identify End End: Report Findings Identify->End

Experimental Steps [1]:

  • Prepare Stock Solution: Dissolve this compound in the mobile phase (ethanol:methanol, 50:50 v/v) to make a stock solution of approximately 200 µg/mL.
  • Stress the Samples: Subject aliquots of the stock solution to various stress conditions:
    • Acidic Hydrolysis: Treat with hydrochloric acid (HCl).
    • Basic Hydrolysis: Treat with sodium hydroxide (NaOH).
    • Oxidative Stress: Treat with hydrogen peroxide (H₂O₂).
  • Chromatographic Analysis: Inject the stressed samples (10 µL) into the HPLC system using the parameters listed in the table above.
  • Data Interpretation: The appearance of new peaks in the chromatograms of the stressed samples, compared to a fresh control sample, indicates the formation of degradation products. The method is considered stability-indicating if the this compound peak is well-resolved from all these new peaks.

Frequently Asked Questions

What makes an HPLC method "stability-indicating"? A stability-indicating method can accurately and precisely quantify the active pharmaceutical ingredient without interference from degradation products, impurities, or excipients. This is demonstrated by the base peak resolution of the drug peak from all other peaks, and through validation using forced degradation studies [1] [3].

Why should I consider a "green" HPLC method? Traditional HPLC methods often use large volumes of toxic, volatile organic solvents like acetonitrile, which pose environmental, health, and safety risks. Green methods substitute these with safer, more environmentally benign alternatives like ethanol, reducing toxic waste and operator exposure without compromising analytical performance [1].

The retention time of my this compound peak is shifting. What could be the cause? A shifting retention time often indicates issues with the mobile phase or column:

  • Mobile Phase Instability: Ensure the mobile phase is prepared fresh and consistently. Check for evaporation of volatile components.
  • Column Degradation: The column may be fouled or degraded. Consider flushing the column according to the manufacturer's instructions or replacing it if the problem persists.

References

Glibenclamide Solubility Enhancement Techniques at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key techniques identified in recent research, along with their performance outcomes.

Enhancement Technique Key Components / Method Reported Outcome Citation
Solid Dispersion in Neusilin UFL2 Carrier: Neusilin UFL2 (amorphous magnesium aluminometasilicate); Method: Solvent evaporation Formation of nanometric (200-400 nm), stable amorphous particles. Very high dissolution rate. [1]
Co-grinding with Amino Acids Amino Acids: Arginine (ARG), Serine (SER); Method: Solvent-Assisted Milling (SAM) With ARG: ~90% drug release; 2-fold increase in saturation solubility. With SER: Moderate improvement. [2]
Aqueous Ionic Liquid Solution Ionic Liquid: Choline Tryptophanate ([Cho][Trp]) in water 130 to 600-fold solubility enhancement in aqueous solution. [3]
Supercritical Fluid (SCF-SAS) Carriers: HPMC E5, PEG 6000, Poloxamer 407; Method: Supercritical CO₂ as antisolvent Higher dissolution performance compared to solvent evaporation method. [4]
Solid Dispersion with Soluplus Carrier: Soluplus (a polymeric solubilizer); Method: Solvent evaporation Significant solubility enhancement, particularly at a 1:3 drug-carrier ratio. [5]

Detailed Experimental Protocols

Here are the step-by-step methodologies for two of the most effective techniques: solid dispersion with Neusilin UFL2 and co-grinding with amino acids.

Protocol 1: Preparation of Nanometric Solid Dispersions using Neusilin UFL2

This protocol, adapted from [1], produces stable, amorphous solid dispersions with a very high dissolution rate.

  • Objective: To create a solid dispersion of Glibenclamide in Neusilin UFL2 at a 1:2.5 drug-to-carrier ratio.
  • Materials: Glibenclamide (GLB), Neusilin UFL2 (NEU), Dichloromethane, Polysorbate 80.
  • Equipment: Rotavapor or similar solvent evaporation system, desiccator, analytical balance.
  • Procedure:
    • Weighing: Accurately weigh 100 mg of GLB and 250 mg of NEU.
    • Dissolution: Dissolve the mixture in 20 g of dichloromethane with stirring.
    • Add Surfactant: Add 25 mg of polysorbate 80 to the mixture to prevent particle agglomeration.
    • Solvent Evaporation: Evaporate the solvent under reduced pressure at 35°C (e.g., using a rotary evaporator).
    • Drying and Storage: Dry the resulting solid mass further and store it in a desiccator over a desiccant like P₂O₅.
  • Characterization: The resulting batch should be characterized using DSC and XRPD to confirm complete amorphization, and by DLS or SEM to verify nanometric particle size (200-400 nm) [1].
Protocol 2: Co-grinding with Amino Acids using Solvent-Assisted Milling

This green chemistry method, detailed in [2], improves dissolution without using organic solvents.

  • Objective: To prepare a binary combination of Glibenclamide with Arginine (ARG) via mechanochemical grinding.
  • Materials: Glibenclamide (GLB), Arginine (ARG).
  • Equipment: Ball mill or oscillating mill, desiccator.
  • Procedure:
    • Weighing: Accurately weigh GLB and ARG in the desired molar ratio (e.g., 1:1).
    • Grinding: Place the physical mixture in the milling chamber and initiate grinding.
    • Solvent Assistance: During milling, add a few drops of water to the mixture to facilitate the reaction and amorphization.
    • Collection: After the process is complete, collect the fine powder and store it in a desiccator.
  • Characterization: Use FTIR to confirm molecular interactions (e.g., shifts in NH and CO bands). Perform dissolution tests in your desired medium (e.g., pH 7.4 phosphate buffer) to validate the enhanced dissolution profile [2].

How to Choose a Technique: A Visual Workflow

The diagram below outlines a logical workflow to help you select the most appropriate technique based on your project's goals and constraints.

G Start Start: Select a Solubility Enhancement Technique Q1 Primary Goal? (Speed vs. Solubility) Start->Q1 Q2 Acceptable to use organic solvents? Q1->Q2  Fast Dissolution Q4 Targeting the highest possible solubility? Q1->Q4  High Solubility Q3 Require a 'green' solvent-free process? Q2->Q3  No A1 Technique: Solid Dispersion with Neusilin UFL2 Q2->A1  Yes A2 Technique: Solid Dispersion via Solvent Evaporation Q3->A2  No A3 Technique: Co-grinding with Amino Acids Q3->A3  Yes A4 Technique: Aqueous Ionic Liquid Solution Q4->A4  Yes

Frequently Asked Questions (FAQs)

Q1: What is the molecular mechanism behind the massive solubility enhancement with choline tryptophanate ionic liquid? The mechanism is primarily attributed to specific intermolecular interactions between glibenclamide and the ions of the ionic liquid. Studies using NMR and molecular modeling suggest that these interactions, which may include hydrogen bonding, disrupt the crystal lattice energy of the drug and improve its solvation in the aqueous medium, leading to a 130-600 fold solubility increase [3].

Q2: Why does the supercritical fluid (SCF-SAS) technique perform better than solvent evaporation? The SCF-SAS process likely leads to enhanced plasticization of the polymeric carriers (HPMC E5, PEG 6000, Poloxamer 407) due to the effects of the solution and the supercritical CO₂. This increases the diffusion of the drug into the polymer matrix, resulting in a solid dispersion with superior dissolution performance compared to those made by conventional solvent evaporation [4].

Q3: My solid dispersion is not showing the expected dissolution improvement. What could be wrong? This is a common troubleshooting issue. Consider these points:

  • Incomplete Amorphization: The drug may not have fully converted to its amorphous state. Use DSC and XRPD to confirm the loss of crystalline peaks. Ensure the drug-to-carrier ratio is optimal for amorphization (e.g., 1:2.5 for Neusilin UFL2) [1].
  • Drug Recrystallization: The amorphous form may have re-crystallized over time. Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) and check the samples periodically. The use of stabilizers like polysorbate 80 can help [1].
  • Inefficient Wettability: The solid dispersion particles might not be wetting properly. The inclusion of a surfactant like polysorbate 80 in the formulation or in the dissolution medium can significantly improve wettability and dissolution [1].

References

A Model for Impurity Control: Glipizide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key impurities identified and controlled during the glipizide manufacturing process, serving as a template for your work on glycyclamide [1].

Impurity Designation Chemical Name Key Control Strategy
Compound A [N-{2-[(4-aminosulfonyl)phenyl]ethyl}-5-methyl-pyrazinecarboxamide] [1] Intermediate reaction control and purification [1]
Compound B [6-methyl-N-[2-(4-sulfamoyl phenyl) ethyl]pyrazine-2-carboxamide] [1] Not specified in available text
Compound C [1-cyclohexyl-3-[[4-[2-[[(6-methyl pyrazin-2-yl)carbonyl] amino]ethyl]phenyl] sulfonylurea] [1] Not specified in available text

The goal of this control strategy is to ensure the final drug substance achieves a high purity level, typically exceeding 99.0% with total impurities limited to less than 0.5% [1].

Workflow for Impurity Control Strategy

You can build a robust impurity control strategy by following the workflow below, which is derived from the principles demonstrated in the glipizide patent.

start Start: Define Target Molecule step1 1. Identify Critical Impurities - Starting Materials - Intermediates - By-products - Degradants start->step1 step2 2. Develop Analytical Methods - HPLC for purity/impurities step1->step2 Identified impurity list step3 3. Establish Process Controls - Optimize reaction conditions - Purify intermediates - Define specs for raw materials step2->step3 Validated methods step4 4. Set Final Specifications - Define purity limits for drug substance - Set individual impurity thresholds step3->step4 Controlled process goal Goal: High-Purity Drug Substance step4->goal

Key Steps in Detail
  • Identify Critical Impurities: Systematically list all possible impurities, including unreacted starting materials, intermediates, and side products [1]. The glipizide patent specifically identifies three structurally defined impurities (Compound A, B, and C) that must be monitored [1].
  • Develop Analytical Methods: Use techniques like High-Performance Liquid Chromatography (HPLC) to detect and quantify impurities [1]. The referenced study used HPLC to confirm that their process achieved over 99% purity for glipizide [1].
  • Establish Process Controls: Optimize reaction conditions to minimize impurity formation. The glipizide process controlled impurities by using specific reagents and purification steps for intermediates [1].
  • Set Final Specifications: Define clear, quantitative acceptance criteria for the final product's purity. The model process aimed for a purity of more than 99% and total impurities of less than 0.5% [1].

Building Your this compound Guide

To develop a specific troubleshooting guide for this compound:

  • Consult Authoritative Sources: Search patents and scientific journals for this compound or very closely related sulfonylurea compounds using terms like "this compound synthesis," "this compound impurity," and "sulfonylurea impurity profiling."
  • Apply the Model Framework: Use the workflow and table structure provided here as a template. As you find information on this compound, plug the specific impurity names and control methods into this proven format.
  • Focus on Specific Parameters: Once you have the data, your guide should detail the exact experimental conditions that reduce impurities, such as temperature, solvent systems, reaction times, and purification techniques.

References

Glycyclamide storage stability temperature effects

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Drug Stability Troubleshooting

Here are answers to common questions about drug stability testing:

Q: What is the primary stability concern for sulfonylurea drugs like Glycyclamide? A: The main concern is chemical degradation under various stress conditions. Forced degradation studies on related sulfonylureas (gliclazide and glipizide) show significant sensitivity to heat and hydrolysis [1].

Q: How can the physical state of a drug affect its stability during storage? A: The amorphous (glassy) state of a drug is inherently less stable than its crystalline form and has a strong tendency to crystallize over time, especially when stored at temperatures above its Glass Transition Temperature (Tg). Storage significantly below the Tg is a key strategy for enhancing physical stability [2].

Q: What analytical techniques are critical for a stability study? A: A combination of techniques is essential. The table below summarizes their applications [3] [1].

Technique Application in Stability Studies
HPLC (Stability-Indicating) Primary tool to quantify drug degradation; separates drug from its degradation products [1].
Differential Scanning Calorimetry (DSC) Determines glass transition temperature (Tg), melting point, and detects changes in crystallinity [3] [2].
Thermogravimetric Analysis (TGA) Measures weight loss due to thermal decomposition or dehydration [4].
X-ray Powder Diffraction (XRPD) Identifies and differentiates between crystalline and amorphous forms of a drug [3].
Fourier Transform Infrared (FTIR) Detects changes in chemical bonds and functional groups, indicating potential degradation [3].

Troubleshooting Guide: Storage Stability

Use this guide to diagnose and address common storage-related stability issues.

Observed Problem Potential Root Cause Recommended Corrective Action
Unexpected drop in assay/potency Chemical degradation under storage conditions. Conduct forced degradation studies[HPLC]; verify storage temp is within validated range; review container closure system.
Formation of unknown impurities Hydrolytic, oxidative, or thermal degradation. Identify impurities via HPLC; implement protective packaging (desiccant, inert gas); adjust formulation pH.
Change in dissolution rate Physical transformation (e.g., crystallization of amorphous form). Analyze solid form via XRPD and DSC; ensure storage temp is >20°C below Tg for amorphous systems [2].
Discoloration of product Photo-degradation or reaction with excipients. Use light-resistant packaging; study drug-excipient compatibility.

Experimental Protocols for Stability Assessment

Here are detailed methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: Forced Degradation Study (HPLC-based)

This protocol is used to understand the inherent stability of a drug and develop a stability-indicating analytical method [1].

  • 1. Sample Preparation: Prepare separate solutions of the drug substance (e.g., 1 mg/mL) in appropriate solvents.
  • 2. Stress Conditions: Subject the samples to the following conditions for a defined period (e.g., 24 hours):
    • Acidic Hydrolysis: Use 1 M HCl at 45°C.
    • Alkaline Hydrolysis: Use 1 M NaOH at 45°C.
    • Oxidative Stress: Use 3% H₂O₂ at 45°C.
    • Thermal Stress: Expose solid drug or solution to elevated temperature (e.g., 80°C).
    • Photolytic Stress: Expose to sunlight (e.g., 24 hours).
  • 3. Neutralization: For acid and alkali-stressed samples, cool and neutralize with base or acid before dilution.
  • 4. Analysis: Dilute stressed samples to a target concentration (e.g., 50 µg/mL) and analyze by HPLC.
  • 5. Calculation: Calculate the percentage of drug degraded using the formula: % Degradation = (Area of unstressed sample - Area of stressed sample) / Area of unstressed sample × 100 [1].
Protocol 2: Investigating Physical Stability of Amorphous Forms

This protocol assesses the tendency of an amorphous drug to crystallize under storage conditions [3] [2].

  • 1. Generate Amorphous Material:
    • Melt Quench Technique: Heat the crystalline drug slightly above its melting point and then rapidly cool it (e.g., in an ice-salt freezing mixture). Collect, grind, and store the resulting glass in a desiccator [3].
  • 2. Confirm Amorphous Nature: Use DSC and XRPD to confirm the successful creation of the amorphous form and to determine its Tg [3].
  • 3. In-situ Storage Study:
    • Using DSC, subject the amorphous material to an isothermal hold for a set time (e.g., 12 hours) at a temperature 20°C above its Tg and another sample 20°C below its Tg [2].
  • 4. Post-Storage Analysis:
    • After the isothermal hold, run a standard DSC heating scan to check for the appearance of a crystallization event or melting point, indicating physical instability.
    • Confirm findings with XRPD to detect crystallinity.

The workflow for this protocol can be summarized as follows:

Start Start: Physical Stability Assessment A Generate Amorphous Form (Melt Quench) Start->A B Confirm Amorphous State via DSC & XRPD A->B C Determine Glass Transition Temperature (Tg) B->C D In-situ Storage in DSC (12 hrs at Tg ±20°C) C->D E Post-Storage Analysis (DSC & XRPD Scan) D->E End Interpret Crystallization Tendency E->End

References

Glycyclamide reaction byproducts minimization

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Principles for Sulfonylurea Drugs

Glycyclamide is a sulfonylurea compound, and the strategies used for synthesizing other drugs in this class, particularly glipizide and glibenclamide (glyburide), can serve as a valuable reference [1].

A key advancement is the use of continuous flow technology as an alternative to traditional batch synthesis. This method addresses a major safety concern and can lead to cleaner reactions [1].

Feature Traditional Isocyanate Route Improved N-Carbamate Route
Key Intermediate Isocyanates N-carbamates (synthesized in situ from amines and chloroformates)
Safety Handling safety concerns [1] Avoids use of isocyanates [1]
Process Batch synthesis Semi-telescoped steps in continuous flow [1]
Reported Outcome Not specified in search results 80-85% overall yield within 10 minutes total residence time [1]

Suggested Troubleshooting & FAQs for Researchers

While direct data on this compound is limited, you can build your troubleshooting guides around the general principles from related research.

Frequently Asked Questions

  • Q1: What is the main safety concern in traditional sulfonylurea synthesis, and how can it be mitigated?

    • A: The use of isocyanates, which are hazardous compounds. Mitigation can be achieved by adopting an isocyanate-free synthetic route that uses N-carbamates synthesized in situ from amines and chloroformates as safer alternatives [1].
  • Q2: How can I improve the yield and reduce byproducts in my synthesis?

    • A: Consider transitioning from a batch process to a continuous flow method. This technology offers better control over reaction parameters like residence time and mixing, which can lead to higher yields (e.g., 80-85% for glipizide/glibenclamide) and reduced byproduct formation [1].
  • Q3: My final product has low purity. What analytical methods are suitable for verification?

    • A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard and robust technique for analyzing sulfonylurea drugs like glibenclamide. You can develop a stability-indicating method to separate the main product from its degradation products and byproducts [2].

Experimental Workflow for Method Development

The following diagram outlines a logical workflow for developing and troubleshooting a synthesis protocol, based on the concepts identified.

cluster_1 Route Selection cluster_2 Process Selection cluster_3 Quality Control Start Start: Define Synthesis Target Step1 Evaluate Synthetic Route Start->Step1 Step2 Select Process Technology Step1->Step2 Safer intermediate identified A1 Avoid Isocyanates Step1->A1 A2 Use N-Carbamate Intermediates Step1->A2 Step3 Establish Analytical Control Step2->Step3 Process selected B1 Batch Reactor Step2->B1 B2 Continuous Flow Step2->B2 Step4 Execute and Optimize Step3->Step4 QC method validated C1 RP-HPLC Analysis Step3->C1 C2 Byproduct Monitoring Step3->C2 Step5 Obtain Final Product Step4->Step5 Yield and purity met Feedback Optimize Parameters Step5->Feedback Quality not met Feedback->Step4

Guidance for Further Research

To build more specific technical resources for this compound, you may need to delve deeper into the following:

  • Consult Specialized Databases: Search chemical patent databases (like USPTO, Espacenet) for older synthesis protocols of this compound and other first-generation sulfonylureas.
  • Scale-Up Considerations: The continuous flow method mentioned is excellent for lab-scale production. For larger scales, investigate how parameters like solvent choice, catalyst use, and heating/cooling efficiency might influence byproduct profiles.
  • Advanced Analytical Techniques: Besides HPLC, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be crucial for identifying the chemical structure of unknown byproducts, which is the first step toward minimizing them.

References

Glycyclamide industrial production safety considerations

Author: Smolecule Technical Support Team. Date: February 2026

Glycyclamide: Substance Identification

The table below summarizes the basic identifying information for this compound, which is crucial for any safety assessment.

Property Description
CAS Number 664-95-9 [1]
IUPAC Name 1-cyclohexyl-3-(4-methylphenyl)sulfonylurea [1]
Molecular Formula C₁₄H₂₀N₂O₃S [1]
Other Names This compound; Tolnidamine; Tolcyclamide; Agliral; Cychloral [1]
Melting Point 174-176 °C [1]
Water Solubility 18.36 mg/L (at 37 °C) [1]
Therapeutic Class Antidiabetic / Sulfonylurea [1]

General Industrial Safety Framework

For industrial production, safety is governed by a robust Pharmaceutical Quality System (PQS). The core of this system is documented Standard Operating Procedures (SOPs) [2]. The following workflow outlines the key principles for establishing and maintaining safety through SOPs.

PQS Pharmaceutical Quality System (PQS) SOPs Standard Operating Procedures (SOPs) PQS->SOPs Principle1 Define Clear Processes SOPs->Principle1 Principle2 Ensure Data Integrity SOPs->Principle2 Principle3 Establish Traceability SOPs->Principle3 Principle4 Involve QA & Management SOPs->Principle4 Outcome Outcome: Robust, Safe, and Compliant Operations Principle1->Outcome Principle2->Outcome Principle3->Outcome Principle4->Outcome

The principles in the diagram can be broken down as follows [2]:

  • Define Clear Processes: SOPs must provide detailed, step-by-step instructions to ensure tasks are performed consistently and correctly, minimizing the risk of human error.
  • Ensure Data Integrity: SOPs must outline protocols for accurate data recording, secure access controls, and maintaining audit trails to guarantee data is reliable and tamper-proof.
  • Establish Traceability: Procedures must include version control, cross-referencing to related documents, and a formal change control process to track all modifications.
  • Involve QA & Management: Quality Assurance must review all SOPs for accuracy and compliance, while senior management must champion a culture of quality and provide necessary resources.

Frequently Asked Questions (FAQs) on Safety & SOPs

  • Why are SOPs non-negotiable in pharmaceutical production? Improvising or deviating from established methods can have serious consequences, leading to non-compliance with international Good Practices (GxP), product failure, or safety incidents [2].

  • Who is responsible for creating and reviewing SOPs? The author should be a person who performs the task or has deep knowledge of it. The reviewer is typically the Quality Assurance (QA) department, which ensures accuracy and compliance. Senior management is ultimately responsible for supporting the SOP system [2].

  • How can we make SOPs effective and easy to follow? Avoid excessive complexity. Use simple language, incorporate visual aids like photos and flowcharts, and test the SOP with the personnel who will use it to identify unclear steps before finalizing [2].

  • What is the focus during a regulatory inspection? Inspectors verify that SOPs are readily available, well-documented, and, most importantly, that employees follow them consistently and as specified [2].

References

Frequently Asked Questions: Preventing Drug Hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

What is hydrolysis and which functional groups are most at risk? Hydrolysis is a chemical reaction where a compound is broken down by water, often cleaving bonds like esters, amides, or glycosidic bonds [1]. This is a major cause of degradation for many pharmaceutical agents, reducing their efficacy and shelf life [2]. The table below outlines common susceptible groups.

Susceptible Functional Group Result of Hydrolysis
Esters (e.g., in Aspirin) [2] Split into a carboxylic acid and an alcohol.
Lactones (cyclic esters) [2] Ring opens to form a linear carboxylic acid.
Amides and Imides [2] Split into a carboxylic acid and an amine.
Bonds with high stereochemical strain (e.g., the beta-lactam in Penicillin) [2] Rapid ring opening and inactivation of the drug.

What are the primary strategies to prevent hydrolysis? A multi-faceted approach involving formulation design, smart packaging, and controlled storage is most effective.

  • Formulation Design: This is the first line of defense.

    • pH Adjustment: The rate of hydrolysis is often highly dependent on pH. Maintaining the formulation at the drug's specific pH of optimum stability can dramatically minimize hydrolysis. This typically involves the use of buffers [1] [2].
    • Excipient Selection: Using specific non-active ingredients can protect the drug.
      • Surfactants can form micelles that shield the drug from water [1].
      • Cyclodextrins can form inclusion complexes, encapsulating the vulnerable parts of the drug molecule [1].
      • Desiccants like silica gel can be included in the packaging to sequester moisture [2].
  • Protective Packaging: The goal is to create a physical barrier against moisture.

    • Moisture-Barrier Packaging: Using materials like aluminum foil blisters or laminated pouches is highly effective at preventing water vapor from reaching the product [1].
    • Single-Dose Packaging: Blister packs protect each individual dose from exposure, unlike multi-use bottles which expose all remaining doses to humid air every time they are opened [2].
  • Controlled Storage Conditions: Proper storage is crucial for stability.

    • Temperature Control: Storing drugs at low temperatures significantly reduces the rate of hydrolysis and other degradation reactions [1]. Always follow recommended storage temperatures.
    • Humidity Control: Storing drugs in low-humidity environments is essential to minimize available water for hydrolysis [1].

Troubleshooting Guide & Experimental Approach

If you are observing hydrolysis of glycyclamide in your formulations, this workflow can help you identify and address the issue. The diagram below outlines a systematic troubleshooting process.

Start Observed Hydrolysis of this compound Step1 Analyze Formulation pH Start->Step1 Step2 Evaluate Excipients Start->Step2 Step3 Investigate Packaging Start->Step3 Step4 Review Storage Conditions Start->Step4 Action1 Adjust pH with buffers to optimal stability range Step1->Action1 pH sub-optimal Action2 Add stabilizers (e.g., surfactants, cyclodextrins) or desiccants Step2->Action2 Lacks protection Action3 Switch to moisture-barrier packaging (e.g., blister packs) Step3->Action3 Permeable to moisture Action4 Enforce low-temperature and low-humidity storage Step4->Action4 High temp/humidity

Key Experimental Protocols to Implement

  • For pH Optimization and Stability Assessment

    • Methodology: Prepare multiple aliquots of your this compound formulation, each adjusted to a different pH level using appropriate buffers. Seal these samples in vials and store them at accelerated stability conditions (e.g., 40°C ± 2°C and 75% ± 5% relative humidity).
    • Measurement: At predetermined time points (e.g., 1, 2, 3 months), analyze the samples using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). The goal is to quantify the percentage of intact this compound remaining.
    • Output: Plot the degradation rate (or % remaining) against pH to identify the pH region where this compound is most stable. This is its pH of maximum stability.
  • For Evaluating Moisture-Barrier Packaging

    • Methodology: Divide the this compound product into two groups. Package one group in the current packaging material and the other in a high-moisture-barrier alternative (e.g., aluminum blister packs).
    • Storage: Store both groups under controlled, elevated humidity conditions.
    • Measurement: Periodically test samples from both packages for potency and related substances. Compare the degradation profiles to quantitatively demonstrate the protective effect of the superior packaging.

References

Bioequivalence Study Design & Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core design elements and key pharmacokinetic parameters from a bioequivalence study comparing two modified-release gliclazide 30 mg tablets [1].

Study Aspect Description
Objective Compare the rate and extent of absorption of a test product (Glycon MR) and a reference product (Diamicron MR) [1].
Design Single-dose, two-treatment, two-period, two-sequence crossover design [1].
Subjects 18 healthy volunteers [1].
Conditions Studied under both fasted and fed conditions [1].
Washout Period 2 weeks [1].
Key PK Parameters ( C_{max} ), ( AUC_{0-t} ), ( AUC_{0-\infty} ), ( T_{max} ), ( t_{1/2} ) [1].
Blood Sampling 17 time points over 72 hours (pre-dose, then 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 12, 16, 24, 36, 48, 60, 72 h) [1].
Analytical Method HPLC with UV detection [1].
Statistical Analysis ANOVA on log-transformed ( C_{max} ) and AUC; 90% confidence intervals evaluated against the 80-125% bioequivalence range [1].

Detailed Experimental Protocols

For researchers to replicate or adapt, here is a more detailed look at the critical experimental methods.

  • Subject Selection: Volunteers were healthy adults (aged 18-42) with a body mass index (BMI) between 19-25 kg/m². Health was confirmed via medical history, physical examination, routine blood tests, and screening for hepatitis and HIV [1].
  • Drug Administration and Conditions:
    • Fasted Condition: Volunteers received a single 30 mg tablet with 240 mL of a 20% glucose solution after an overnight fast [1].
    • Fed Condition: Volunteers received the tablet 10 minutes after starting a standard "Melander type" breakfast. The study administered glucose solution at 2 hours and a standard lunch at 4 hours post-dose [1].
  • Sample Analysis:
    • Sample Preparation: Plasma samples were separated by centrifugation and stored at -20°C until analysis. Drug extraction from plasma used solid-phase extraction (C18-E columns) [1].
    • HPLC-UV Conditions: A C-18 reversed-phase column with a guard column was used. The mobile phase was a mixture of 10 mM perchloric acid (pH 3.5), acetonitrile, 2-propanol, and triethylamine. The system was run isocratically at a flow rate of 1.0 mL/min and 55°C, with detection at 230 nm. Glibenclamide was used as an internal standard [1].
    • Validation: The assay was linear from 10–2000 ng/mL, with a lower limit of quantitation (LLOQ) of 10.0 ng/mL [1].

Crossover Design Workflow

The following diagram illustrates the sequence and structure of the two-period, two-sequence crossover design, which is central to this type of study.

Start Study Enrollment and Screening Group1 Group 1 (n=9) Start->Group1 Group2 Group 2 (n=9) Start->Group2 Period1 Period 1: Administration Group1->Period1 Period2_2 Period 1: Administration Group2->Period2_2 Reverse Sequence Blood1 Blood Sample Collection (17 time points over 72h) Period1->Blood1 Period2 Period 2: Administration Blood2 Blood Sample Collection (17 time points over 72h) Period2->Blood2 Washout Washout Period (2 weeks) Washout->Period2 Blood1->Washout Analysis Data Analysis Blood2->Analysis Blood2_2 Blood Sample Collection (17 time points over 72h) Period2_2->Blood2_2 Washout_2 Washout Period (2 weeks) Blood2_2->Washout_2 Period1_2 Period 2: Administration Washout_2->Period1_2 Blood1_2 Blood Sample Collection (17 time points over 72h) Period1_2->Blood1_2 Blood1_2->Analysis

Insights from Related Sulfonylurea Studies

While the above details are for gliclazide, bioequivalence studies for glibenclamide (glyburide) follow a nearly identical framework, reinforcing the standard practices in the field [2] [3].

  • Similar Designs: A study on 5 mg glibenclamide tablets also used a randomized, crossover design in 24 healthy volunteers, collecting 15 blood samples over 24 hours and using HPLC for analysis [2].
  • Consistent Endpoints: The primary parameters for bioequivalence (( C_{max} ), ( AUC )) and the statistical acceptance criteria (90% CI within 80-125%) are universal for these studies [2] [3].
  • Food Effect: The gliclazide study specifically included both fasted and fed conditions to investigate the effect of food on absorption, a common requirement in modern bioequivalence guidelines [1].

References

Efficacy and Safety Comparison of Modern Sulfonylureas

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data for modern sulfonylureas, which are often compared based on their hypoglycemia risk and cardiovascular safety profiles [1] [2] [3].

Drug Name Generation HbA1c Reduction Risk of Hypoglycemia Weight Effect Cardiovascular Safety Key Characteristics & Clinical Notes
Gliclazide (including MR formulation) Second/Third ~1.0-1.25% [2] Low risk [1] [4] Weight neutral [1] Cardiovascular neutrality/safety demonstrated [1] [4] Selective for pancreatic SUR1 receptors; antioxidant effects; favorable renal outcomes [1] [4] [3].
Glimepiride Second/Third ~1.0-1.25% [2] Lower risk than glyburide [2] Weight gain [2] Neutral (similar to DPP-4 inhibitor linagliptin) [2] Considered to have one of the best safety profiles among SUs; sometimes classified as third-generation [5] [2].
Glipizide Second ~1.0-1.25% [2] Lower risk than glyburide [2] Weight gain [2] Increased risk of all-cause mortality in one analysis [5] A common second-generation option, but safety concerns exist [5].
Glyburide (Glibenclamide) Second ~1.0-1.25% [2] High risk [2] Weight gain [2] Associated with safety concerns [6] Higher hypoglycemia risk; not recommended in many guidelines, especially for elderly or renally impaired [2] [6].

Molecular Mechanisms and Signaling Pathways

Sulfonylureas primarily lower blood glucose by stimulating insulin secretion from pancreatic β-cells. The following diagram illustrates the core mechanism and key differentiating factors between molecules.

G cluster_differentiator Key Differentiator: Receptor Specificity SU Sulfonylurea (SU) in blood SUR1 Binds to Sulfonylurea Receptor 1 (SUR1) SU->SUR1 K_Channel ATP-sensitive K+ Channel (KATP) SUR1->K_Channel  Inhibits Depolarization Membrane Depolarization K_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel  Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin Insulin Vesicle Exocytosis Ca_Influx->Insulin Gliclazide Gliclazide: Selective for SUR1 Gliclazide->SUR1 Other_SU e.g., Glibenclamide: Binds SUR1, SUR2A, SUR2B Other_SU->SUR1

Pathway Explanation and Experimental Insight:

The core mechanism involves binding to the Sulfonylurea Receptor 1 (SUR1), which is part of the ATP-sensitive potassium (K_ATP) channels on pancreatic β-cells [7] [3]. This binding inhibits the channel, leading to a cascade that culminates in insulin release.

  • Critical Differentiation: The affinity for different SUR receptor subtypes is a major factor in the safety profile of various sulfonylureas [3].
    • Gliclazide is highly specific for SUR1 receptors found predominantly in pancreatic β-cells.
    • Other sulfonylureas like glibenclamide (glyburide) also bind with high affinity to SUR2A receptors in cardiac muscle and SUR2B in vascular smooth muscle. This off-target binding is hypothesized to interfere with ischemic preconditioning, a natural protective mechanism of the heart during hypoxia, which may explain their associated cardiovascular risks [3].

Experimental Protocols for Key Comparisons

For researchers, the following methodologies from key cited studies can serve as a reference for designing head-to-head comparisons.

1. Protocol for Cardiovascular Safety Meta-Analysis This methodology is based on a systematic review and meta-analysis comparing sulfonylureas to drugs with a low hypoglycaemic risk [5].

  • Data Sources & Search: Search electronic databases (e.g., MEDLINE, Embase, Cochrane Central). Use search strings combining "sulfonylurea" AND "randomized controlled trial" AND "[comparator drug class]".
  • Study Selection (PICOS):
    • Population: Adults (≥18 years) with type 2 diabetes.
    • Intervention: Any sulfonylurea (monotherapy or combination).
    • Comparator: Active control with low hypoglycaemic potential (e.g., DPP-4 inhibitors, SGLT-2 inhibitors, GLP-1 receptor agonists, metformin).
    • Outcomes: Primary - All-cause mortality. Secondary - MACE (Major Adverse Cardiovascular Events), severe hypoglycemia.
    • Study Design: Randomized Controlled Trials (RCTs) with a duration of at least 24 weeks.
  • Data Extraction & Analysis: Two independent reviewers extract data onto a standardized form. Pooled odds ratios (ORs) for outcomes are estimated using a fixed-effects or random-effects model. A sensitivity analysis is often performed for individual sulfonylurea molecules.

2. Protocol for Hypoglycemia Risk Assessment This is a common endpoint in clinical trials comparing sulfonylureas [1] [2].

  • Trial Design: Randomized, double-blind, active-controlled, parallel-group study.
  • Participants: Patients with type 2 diabetes inadequately controlled on metformin monotherapy.
  • Intervention: Add-on therapy with a modern SU (e.g., Gliclazide MR).
  • Comparator: Add-on therapy with another SU (e.g., glimepiride) or another secretagogue.
  • Outcome Measures:
    • Primary Efficacy: Change in HbA1c from baseline to week 26/52.
    • Key Safety Endpoint: Incidence of hypoglycemic events (documented symptomatic, asymptomatic, and severe). Patients record events in a diary, with blood glucose confirmed (e.g., <70 mg/dL or <54 mg/dL for severe).
  • Statistical Analysis: Compare the incidence rate of hypoglycemia between treatment groups using appropriate statistical models (e.g., negative binomial regression).

Interpretation and Research Context

  • Within-Class Differences are Significant: The class effect of sulfonylureas is less important than the properties of individual molecules. Gliclazide MR and glimepiride are consistently highlighted in modern literature for their improved safety profiles compared to older drugs like glyburide and glipizide [1] [5] [8].
  • The "Glycyclamide" Gap: The absence of data on "this compound" in major pharmacological and trial databases suggests it may be an experimental compound, a spelling variation, or a less common name for a known drug. Further verification of the compound's standardized name (e.g., via IUPAC name or CAS number) in specialized chemical and pharmaceutical databases is recommended.

References

Glycyclamide pharmacokinetic comparison other antidiabetics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile Comparison

The table below summarizes key pharmacokinetic parameters of Glibenclamide and other common antidiabetic drugs:

Drug Name Drug Class Key PK Parameters (Values are Means or Ranges) Primary Mechanisms of Action Elimination Half-life (t₁/₂)

| Glibenclamide (Glyburide) [1] [2] [3] | Sulfonylurea (2nd generation) | - Dose-dependent Cmax /AUC (5-20 mg) [2].

  • Tmax: ~2-4 hours [3].
  • Food Effect: Exposure increases ~30% in fed state [3]. | Stimulates insulin release from pancreatic beta cells [1]. | Biphasic: 3.3 ± 1.5 h (initial), 9.7 ± 1.2 h (terminal) [2]. | | Glimepiride [4] | Sulfonylurea (2nd generation) | - Bioequivalent formulations confirmed [4].
  • Tmax: ~2-3 hours [4]. | Stimulates insulin release from pancreatic beta cells; some extrapancreatic effects [4]. | Information not specified in search results. | | Metformin [4] [3] | Biguanide | - Food Effect: Exposure decreases ~25% in fed state [3].
  • Bioequivalent formulations confirmed [4]. | Reduces hepatic glucose output (inhibits gluconeogenesis & glycogenolysis); insulin sensitizer [4] [5]. | Information not specified in search results. | | DPP-4 Inhibitors (e.g., Sitagliptin) [5] | Dipeptidyl Peptidase-4 Inhibitor | - Often used in fixed-dose combination with Metformin [5]. | Prevents the degradation of incretin hormones (GLP-1, GIP), increasing insulin secretion and reducing glucagon [5] [6]. | Information not specified in search results. | | GLP-1 RAs (e.g., Liraglutide) [5] [6] | Glucagon-like Peptide-1 Receptor Agonist | - Administered via subcutaneous injection [5]. | Activates GLP-1 receptors, stimulating glucose-dependent insulin secretion and reducing glucagon secretion [5] [6]. | Information not specified in search results. |

Key Experimental Data and Protocols

Supporting experimental data from the search results provides deeper insights into the properties of these drugs.

  • Glibenclamide Dose-Response Relationship: A 12-week, prospective, dose-escalation study administered 0, 2.5, 5, 10, and 20 mg/day of glibenclamide to patients with type 2 diabetes [1].

    • Core Finding: The reduction in blood glucose and increase in insulin secretion were significant only from 0 mg to 2.5 mg. No significant additional benefits were observed at higher doses (5, 10, or 20 mg/day), indicating a non-linear dose-response relationship [1].
    • Methodology: Patients underwent a 2-week washout of other antidiabetic drugs. At each 2-week interval, blood samples were taken at multiple time points after a standardized meal to measure glucose, insulin, and glibenclamide levels [1].
  • Bioequivalence Study Design: A randomized, double-blind, two-period crossover study compared a test formulation of a glimepiride/metformin fixed-dose combination tablet to a reference formulation [4].

    • Protocol: Healthy subjects received a single dose of either the test or reference formulation. After a 1-week washout period, they received the alternative formulation. Blood samples were collected at 14 time points up to 24 hours post-dose to determine Cmax and AUC [4].
    • Analysis: Bioequivalence was established if the 90% confidence intervals for the ratios of Cmax and AUC between the two formulations were within 80-125% [4].
  • Food Effect on Fixed-Dose Combination: An open-label, randomized, crossover study evaluated the pharmacokinetics of a metformin/glibenclamide tablet under fasting and fed conditions [3].

    • Finding: Food intake decreased metformin exposure (AUC) by about 25% but increased glibenclamide exposure by about 30%, highlighting the importance of consistent administration relative to meals [3].

Visualizing the Dose-Escalation Workflow

The following diagram illustrates the design of the glibenclamide dose-escalation study that demonstrated its non-linear pharmacokinetic and pharmacodynamic relationship [1].

Start Study Enrollment (n=22 T2DM patients) Washout 2-Week Washout Period (Stop all oral antidiabetics) Start->Washout V1 Visit 1 (Day 14): Zero Dose Profile Washout->V1 V2 Visit 2 (Day 28): 2.5 mg/day V1->V2 14 days dosing V3 Visit 3 (Day 42): 5 mg/day V2->V3 14 days dosing V4 Visit 4 (Day 56): 10 mg/day V3->V4 14 days dosing V5 Visit 5 (Day 70): 20 mg/day V4->V5 14 days dosing Analysis Analysis of Glucose and Insulin Levels V5->Analysis

Research Implications and Conclusion

For you as a research or drug development professional, the key takeaways are:

  • Non-linear Efficacy: A primary characteristic of glibenclamide is its non-linear dose-response relationship. Maximum effective insulin secretion and glucose reduction occur at low doses (2.5 mg), with no proportional benefit at higher doses, which primarily increases hypoglycemia risk without efficacy gain [1] [2].
  • Combination Therapy Trends: The antidiabetic treatment landscape is shifting toward fixed-dose combinations (e.g., metformin with glibenclamide or glimepiride) and newer agents like SGLT2 inhibitors, DPP-4 inhibitors, and GLP-1 Receptor Agonists [5] [6]. These newer classes often offer additional benefits, such as the observed renoprotective effects of GLP-1 RAs [6] [7].
  • Standardized Protocols: Robust bioequivalence and food-effect studies using randomized, crossover designs with dense pharmacokinetic sampling are standard for establishing the interchangeability of formulations and guiding clinical use [4] [3].

References

Glycyclamide analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Glycyclamide

The table below summarizes the basic identifying information and properties of this compound from the search results, which can serve as a starting point for method development [1] [2].

Property Details
CAS Registry Number 664-95-9 [1] [2]
IUPAC Name N-(Cyclohexylcarbamoyl)-4-methylbenzenesulfonamide [1]
Molecular Formula C₁₄H₂₀N₂O₃S [1] [2]
Average Mass 296.385 g/mol [1]
Melting Point 174-176 °C [2]
Water Solubility 18.36 mg/L (at 37 °C) [2]
pKa 5.50 (Uncertain) [2]
Primary Use Antidiabetic medication (Sulfonylurea) [2]

Research Context and Analytical Clues

Although a direct method is unavailable, the search results provide some relevant context and indirect clues:

  • Therapeutic Class Context: this compound is a sulfonylurea drug [2]. Recent scientific protocols, such as a 2022 Cochrane review protocol, are investigating the neuroprotective effects of this class of drugs (including glibenclamide and glimepiride) for ischemic stroke, which underscores its ongoing research relevance [3].
  • Analytical Techniques for Similar Compounds: A study compared High-Performance Liquid Chromatography (HPLC) with a fluorescence detector and Liquid Chromatography/Mass Spectrometry (LC/MS) for determining glibenclamide (a related sulfonylurea) in serum. This suggests that these techniques are applicable for this drug class [4]. The method involved sample acidification, chloroform extraction, and for HPLC, derivatization with a fluorescent agent [4].

How to Proceed with Method Development

Given the lack of a direct protocol, here is a general approach and workflow you can follow to develop and validate your own analytical method for this compound.

Start Start: Develop Analytical Method LC Liquid Chromatography (LC) - Reverse-Phase column - Optimize mobile phase (e.g., buffer/acetonitrile) Start->LC Detector Select Detector LC->Detector MS Mass Spectrometry (MS) High sensitivity and specificity Detector->MS UV UV/VIS Spectrometry Common and accessible Detector->UV Fluorescence Fluorescence Detector May require derivatization Detector->Fluorescence Validate Formally Validate Method MS->Validate UV->Validate Fluorescence->Validate Params Key Validation Parameters Validate->Params P1 Specificity Params->P1 P2 Linearity & Range Params->P2 P3 Accuracy Params->P3 P4 Precision (Repeatability, Intermediate Precision) Params->P4 P5 LOD & LOQ Params->P5

  • Technique Selection: Based on the information found, a chromatographic technique is most appropriate.

    • Primary Choice: LC-MS/MS: This offers high specificity and sensitivity, especially for complex biological matrices like serum or plasma [4].
    • Alternative: HPLC with UV/FLD: HPLC with a UV-Vis or Fluorescence Detector is a robust and more accessible option. The finding that a similar drug was analyzed using HPLC with fluorescence detection after derivatization is a valuable clue [4].
  • Sample Preparation: The search results indicate that for serum analysis, a liquid-liquid extraction (LLE) with chloroform after sample acidification has been successfully used for a related compound [4]. You could begin by testing and adapting this approach.

  • Formal Validation: Once a working method is established, it must be validated. The workflow above outlines the key parameters you need to test according to standards like ICH Q2(R1).

References

Glycyclamide potency comparison tolbutamide chlorpropamide

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Sulfonylureas

The table below summarizes the key characteristics of tolbutamide and chlorpropamide based on the search results.

Feature Tolbutamide Chlorpropamide
Generation First-generation [1] First-generation [2]
Relative Potency Baseline (1x) [3] More potent than tolbutamide [4]
Duration of Action Short (6-12 hours) [1] Long (up to 24-36 hours) [2]
Half-life ~7 hours [1] 36 hours [2]
Dosing Frequency Multiple times daily [1] Once daily [5] [2]
Primary Route of Elimination Hepatic metabolism; Renal (75-85%) [1] Renal (>99% unchanged) [2]
Risk of Hypoglycemia Lower (shorter duration) [1] Higher (longer duration) [2]
Key Adverse Effects Weight gain, hypoglycemia [1] Weight gain, hypoglycemia, alcohol-induced flushing, hyponatremia [2]

Note on Glycyclamide: While a direct potency comparison for this compound was not found in the search results, one study from 1967 directly compared it with tolbutamide and chlorpropamide, indicating it is a relevant comparator. However, specific quantitative data from that study could not be retrieved [6].

Experimental Data and Clinical Findings

Supporting data from clinical and experimental studies provides context for the comparisons in the table above.

  • Potency and Efficacy: A clinical study found that to achieve similar control of fasting blood glucose, the mean daily dose was 489 mg for chlorpropamide and 11 mg for glyburide (glibenclamide), a second-generation drug. This illustrates chlorpropamide's position as a potent first-generation agent, though less potent than second-generation sulfonylureas [5]. Another study concluded that both chlorpropamide and glibenclamide were effective, with chlorpropamide once daily or glibenclamide twice daily being suitable regimens [5].

  • Hypoglycemic Risk: The longer duration of action and half-life of chlorpropamide are directly linked to a higher risk of hypoglycemia, especially in the elderly [2]. This is a key reason why shorter-acting agents like tolbutamide are often preferred in clinical practice [2].

  • Additional Pharmacological Effects: Beyond their insulin-secreting effects, these drugs have been investigated for other properties. A 2021 in vitro study found that sulfonylureas can inhibit the enzyme acetylcholinesterase (AChE). In this assay, chlorpropamide (IC₅₀ = 5.72 ± 0.24 μM) was a more potent AChE inhibitor than tolbutamide (IC₅₀ = 28.9 ± 1.60 μM), suggesting a potential mechanism for repurposing these drugs [4].

Detailed Experimental Protocol

The following is a detailed methodology for the acetylcholinesterase (AChE) inhibition assay, which provides an example of a key experiment used to compare drug properties beyond glucose control [4].

  • 1. Reagent Preparation: AChE from Electrophorus electricus (electric eel) is dissolved in a phosphate buffer solution (pH 8.0). The substrate, acetylthiocholine iodide, and the colorimetric agent, DTNB (Ellman's reagent), are also prepared in the buffer.
  • 2. Enzyme Reaction: In a spectrophotometer cuvette, the following are combined:
    • Phosphate buffer (pH 8.0)
    • DTNB solution
    • Various concentrations of the sulfonylurea drug (tolbutamide or chlorpropamide) dissolved in buffer
    • AChE enzyme solution
  • 3. Reaction Initiation & Measurement: The reaction is started by adding the substrate, acetylthiocholine iodide. The rate of formation of the yellow-colored anion (2-nitro-5-thiobenzoate) is measured by tracking the increase in absorbance at 412 nm for a set period.
  • 4. Data Analysis: The initial rate of enzyme hydrolysis (V₀) is calculated for each drug concentration. The data is then fitted using non-linear regression analysis based on the Michaelis-Menten equation to determine the inhibition constant (IC₅₀), which is the concentration of drug required to inhibit half of the AChE enzyme activity.

This workflow for the AChE inhibition assay can be visualized as follows:

G Start Start Experiment Prep Reagent Preparation Start->Prep Mix Mix Buffer, DTNB, Drug, and Enzyme Prep->Mix Initiate Initiate Reaction with Substrate Mix->Initiate Measure Measure Absorbance at 412 nm Initiate->Measure Analyze Calculate V₀ and Determine IC₅₀ Measure->Analyze

Mechanism of Action Signaling Pathway

Sulfonylureas like tolbutamide and chlorpropamide primarily lower blood glucose by stimulating insulin secretion from pancreatic beta cells. The following diagram illustrates this key signaling pathway [1] [7].

G Drug Sulfonylurea Drug (e.g., Tolbutamide, Chlorpropamide) SUR Binds to Sulfonylurea Receptor (SUR) on β-cell Membrane Drug->SUR KATP Inhibits ATP-sensitive Potassium (KATP) Channel SUR->KATP Depolarize Membrane Depolarization KATP->Depolarize VGCC Voltage-gated Calcium Channels (VGCC) Open Depolarize->VGCC CaInflux Influx of Calcium Ions (Ca²⁺) VGCC->CaInflux Exocytosis Stimulates Insulin Granule Exocytosis CaInflux->Exocytosis Output Increased Insulin Secretion Exocytosis->Output

Key Conclusions for Practitioners

  • Tolbutamide is a lower-potency, short-acting agent suitable when a low risk of hypoglycemia is a priority [1].
  • Chlorpropamide is a higher-potency, long-acting agent, carrying a greater risk of prolonged hypoglycemia and other specific adverse effects like alcohol-induced flushing [2].
  • The available data on This compound is limited, but it has been studied in direct comparison with these two drugs [6]. Further specialized database searches may be needed to retrieve its specific potency data.

References

Glycyclamide cross-generational sulfonylurea comparison

Author: Smolecule Technical Support Team. Date: February 2026

Research Data Gap

The available studies and reviews extensively discuss first-, second-, and third-generation sulfonylureas, but none of the sources mention "Glycyclamide" [1] [2] [3]. This makes a direct, data-driven comparison with this specific compound impossible based on current public research.

Sulfonylurea Generations Overview

For context, here is a general overview of sulfonylurea generations based on established scientific literature. Note that this is general class information and does not include this compound or specific quantitative comparison data.

Generation Examples Key Characteristics
First-generation [2] Tolbutamide, Chlorpropamide, Acetohexamide, Tolazamide [2] Less safe due to long half-lives, low albumin affinity (increasing drug interaction risk) [2].
Second-generation [2] Glibenclamide (Glyburide), Glipizide, Gliclazide [1] [2] Increased potency by weight; some (e.g., Gliclazide) may offer protective effects [1] [2].
Third-generation [2] Glimepiride [2] Considered potent, medium- to long-acting; some analyses suggest a better safety profile among sulfonylureas [2].

General Mechanism of Action

While specific workflows for this compound are unavailable, the fundamental mechanism of action for sulfonylureas as a class is well-established. The following diagram illustrates this general signaling pathway.

G Sulfonylurea Insulin Secretion Pathway SU Sulfonylurea (SU) Drug SUR1 Binds to Sulfonylurea Receptor 1 (SUR1) SU->SUR1 KATP Inhibits ATP-sensitive Potassium (KATP) Channel SUR1->KATP Depolarization Membrane Depolarization KATP->Depolarization VGCC Voltage-Gated Calcium Channels (VGCC) Open Depolarization->VGCC CalciumInflux Calcium Influx VGCC->CalciumInflux InsulinSecretion Stimulates Insulin Secretion CalciumInflux->InsulinSecretion

Suggested Research Alternatives

To proceed with your guide, you might consider these approaches:

  • Verify the Compound Name: Double-check the specific nomenclature for "this compound." It's possible it is known by an alternative systematic name, an investigational code, or might be a less common research compound.
  • Explore Specific Databases: Access specialized pharmacological databases or pharmaceutical patent literature, which may contain pre-clinical data not found in general scientific journals.
  • Focus on a Comparable Compound: Consider building a detailed guide around a well-researched sulfonylurea where robust comparative data is available.

References

Glycyclamide structure-activity relationship analysis

Author: Smolecule Technical Support Team. Date: February 2026

Glycyclamide Core Structure

This compound is a sulfonylurea compound with the molecular formula C₁₄H₂₀N₂O₃S and an average molecular mass of 296.385 g/mol [1] [2]. Its IUPAC name is N-(Cyclohexylcarbamoyl)-4-methylbenzenesulfonamide, and it is also known as tolcyclamide [2].

The table below summarizes its key structural identifiers:

Property Description
Molecular Formula C₁₄H₂₀N₂O₃S [2]
Average Mass 296.385 [2]
IUPAC Name N-(Cyclohexylcarbamoyl)-4-methylbenzenesulfonamide [2]
Other Names Tolcyclamide, Gliciclamida [2]

General Sulfonylurea Mechanism of Action

While specific binding data for this compound is not available in the search results, all sulfonylureas share a common mechanism of action. The diagram below illustrates the general signaling pathway through which sulfonylureas like this compound stimulate insulin secretion [3].

G Sulfonylurea Sulfonylurea K_ATP_Channel ATP-sensitive K+ Channel (SUR1/Kir6.2) Sulfonylurea->K_ATP_Channel  Binds & Inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization  Reduces K+ Efflux Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx  Opens Channel InsulinSecretion Insulin Secretion Ca_Influx->InsulinSecretion  Increases Intracellular Ca2+

Sulfonylureas bind to and inhibit the ATP-sensitive potassium channels (K-ATP) on pancreatic beta cells. This inhibition triggers a cascade that culminates in the secretion of insulin [3]. The specific receptor is a complex of SUR1 (the sulfonylurea receptor) and Kir6.2 (which forms the channel pore) [3].

References

Comparative Cardiovascular Outcomes of Anti-diabetic Drugs

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key findings from a large, real-world study on patients with type 2 diabetes and hypertension, comparing various drug classes added to metformin therapy. The data is presented as Hazard Ratios (HR), where an HR < 1 indicates a lower risk and an HR > 1 indicates a higher risk for the outcome [1].

Drug Class (Added to Metformin) Comparison Drug Outcome Hazard Ratio (HR) & 95% CI
GLP-1 RAs Insulin 3-point MACE [1] 0.48 (0.31–0.76)
DPP-4is Insulin 3-point MACE [1] 0.70 (0.57–0.85)
Glinides Insulin 3-point MACE [1] 0.70 (0.52–0.94)
Sulfonylureas (SUs) DPP-4is 3-point MACE [1] 1.30 (1.06–1.59)
DPP-4is Acarbose 3-point MACE [1] 0.62 (0.51–0.76)
GLP-1 RAs Acarbose 3-point MACE [1] 0.47 (0.29–0.75)
Glinides Acarbose 3-point MACE [1] 0.59 (0.43–0.81)
DPP-4is -- Chronic Kidney Disease (safety) [1] Reduced Risk
DPP-4is -- Coronary Atherosclerotic Disease (safety) [1] Higher Risk

Insights into SGLT2 Inhibitors

Beyond the broader drug class comparisons, several studies provide deeper insights into the SGLT2 inhibitor class, which may be relevant for your comparative work:

  • Cardiovascular Benefits with and without Metformin: A meta-analysis confirmed that the cardiovascular benefits of SGLT2 inhibitors and GLP-1 RAs in reducing Major Adverse Cardiovascular Events (MACE) are consistent, regardless of whether the patient is concurrently taking metformin [2].
  • Variations within the SGLT2i Class: A network meta-analysis of patients with heart failure and type 2 diabetes suggested that while the entire SGLT2 inhibitor class provides benefit, canagliflozin ranked highest for reducing all-cause mortality and heart failure hospitalization [3]. However, a separate large observational study raised questions, associating canagliflozin with a higher risk of MACE compared to other selective SGLT2 inhibitors like empagliflozin and dapagliflozin [4].
  • Renal Outcomes: A meta-analysis focused on dapagliflozin demonstrated its efficacy in diabetic nephropathy, showing significant improvements in lowering serum creatinine and HbA1c [5]. Furthermore, the ongoing Renal Lifecycle trial is investigating the effect of dapagliflozin on cardiorenal outcomes in patients with severe chronic kidney disease, including those on dialysis or with a kidney transplant [6].

Key Experimental Methodologies in Cited Research

For your guide, here are the detailed methodologies from the key studies cited, which can serve as a template for describing experimental protocols.

  • Study Design: A retrospective cohort study using a multicenter electronic health record database [1] [4].
  • Population: Adults with type 2 diabetes and hypertension, initiating a second-line drug after metformin monotherapy (new-user design) [1].
  • Comparative Method: Propensity Score Matching (PSM) was used to balance demographic and clinical characteristics between treatment groups, minimizing confounding factors. A nearest-neighbor algorithm with a caliper width was typically employed [1] [4].
  • Statistical Analysis: Cox proportional hazards models were used to estimate Hazard Ratios (HR) and 95% Confidence Intervals (CI) for time-to-event outcomes like MACE [1]. Covariate balance after matching was assessed using Standardized Mean Differences (SMD < 0.1) [1].

Visualizing Drug Action and Evidence Generation

The following diagrams illustrate the core mechanisms of two major contemporary drug classes and the methodology for generating real-world evidence, which may be applicable to your comparison guide.

cluster_GLP1 GLP-1 Receptor Agonist Mechanism cluster_SGLT2 SGLT2 Inhibitor Mechanism GLP1RA GLP-1 RA GLP1R GLP1R GLP1RA->GLP1R Binds to SGLT2i SGLT2 Inhibitor SGLT2 SGLT2 SGLT2i->SGLT2 Inhibits InsulinSecretion InsulinSecretion GLP1R->InsulinSecretion Stimulates Glucagon Glucagon GLP1R->Glucagon Inhibits Satiety Satiety GLP1R->Satiety Promotes Glucose Glucose InsulinSecretion->Glucose Lowers Glucagon->Glucose Lowers Weight Weight Satiety->Weight Reduces GlucoseReabsorption GlucoseReabsorption SGLT2->GlucoseReabsorption Blocks Glycosuria Glycosuria GlucoseReabsorption->Glycosuria Causes Glycosuria->Glucose Lowers OsmoticDiuresis OsmoticDiuresis Glycosuria->OsmoticDiuresis Causes BP BP OsmoticDiuresis->BP Lowers

DataSource Electronic Health Records (OMOP CDM Database) StudyCohort Define Study Cohorts (New-user design) DataSource->StudyCohort PSM Propensity Score Matching (PSM) StudyCohort->PSM Analysis Outcome Analysis (Cox Model) PSM->Analysis Covariates Demographics Comorbidities Medications PSM->Covariates Balances Results Comparative Effectiveness (Hazard Ratios) Analysis->Results Outcomes MACE Safety Events Analysis->Outcomes Assesses

How to Proceed with Your Research on Glycyclamide

Given the lack of results for this compound, here are some suggestions to find the information you need:

  • Verify the Compound Name: I recommend double-checking the spelling of "this compound." It is possible the name may be different, or it could be an investigational compound not yet widely reported in the literature.
  • Search Specialized Databases: You may have more success searching proprietary and patent databases, or clinical trial registries like ClinicalTrials.gov, for information on pre-approval or investigational drugs.
  • Consult Domain Experts: Reaching out directly to researchers in the field of diabetes drug development might yield information on emerging compounds that have not yet been published in major journals.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

296.11946368 Da

Monoisotopic Mass

296.11946368 Da

Heavy Atom Count

20

LogP

2.9 (LogP)

Appearance

Solid powder

Melting Point

175.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C40N4EJY68

Pharmacology

Glycyclamide is a cyclohexyl-containing sulfonylurea compound with antihyperglycemic activity. Glycyclamide, also called tolcyclamide, is less potent than glipizide.

Other CAS

664-95-9

Wikipedia

Glycyclamide

Dates

Last modified: 07-15-2023
1: Trezzini C, Splendori F. [Clinical observations on the combination of glycyclamide and dimethylbiguanide in the treatment of diabetes in the aged]. Clin Ter. 1969 Apr 15;49(1):23-34. Italian. PubMed PMID: 5405074.
2: Cucurachi P, Dell'Anna A. [Clinical research on a new hypoglycemic drug combination: glycyclamide and dimethylbiguanide]. Clin Ter. 1968 May 31;45(4):363-73. Italian. PubMed PMID: 5738669.
3: Cui J, Matsumoto K, Wang CY, Peter ME, Kozmin SA. Synthesis of a high-purity chemical library reveals a potent inducer of oxidative stress. Chembiochem. 2010 Jun 14;11(9):1224-7. doi: 10.1002/cbic.201000193. PubMed PMID: 20461745; PubMed Central PMCID: PMC3837501.
4: GENES SG, MAKAREVICH-GAL'PERIN LM, USHENKO SN. [Effect of butamide, cyclamide, chlorcyclamide and chloropropamide on the glycogen content in various tissues]. Vopr Med Khim. 1960 Sep-Oct;6:469-74. Russian. PubMed PMID: 13704349.
5: PAULLADA JJ, LUNA DEL VILLAR J. Clinical evaluation of tolcyclamide in treatment of diabetes mellitus. Metabolism. 1961 Mar;10:221-30. PubMed PMID: 13733497.
6: GENES SG, PLAVSKAIA AA. [Certain aspects of the mechanism of action of a new hypoglycemic sulfonamide preparation cyclamide]. Farmakol Toksikol. 1960 Mar-Apr;23:147-55. Russian. PubMed PMID: 13704351.
7: GENES SG, MAKAREVICH-GAL'PERIN LM, USHENKO SN. [Effect of cyclamide, chlorcyclamide, chlorpropamide and butamide on the blood sugar level]. Farmakol Toksikol. 1960 Nov-Dec;23:535-9. Russian. PubMed PMID: 13704350.
8: Lazarian DS. [IR spectrophotometric determination of cyclamide, chlorcyclamide, chlorpropamide and butamide]. Farmatsiia. 1980 Mar-Apr;29(2):36-8. Russian. PubMed PMID: 7380035.
9: VALENZUELA RE, RUIZ M, ESTUPINAN FACIO C, PUCHULU FE. [Clinical experience with tolcyclamide]. Sem Med. 1963 Mar 21;122:388-91. Spanish. PubMed PMID: 13995872.
10: GRINCHENKO TS. CYCLAMIDE (K-386) TREATMENT OF DIABETES MELLITUS. Fed Proc Transl Suppl. 1964 Jul-Aug;23:767-8. PubMed PMID: 14196927.
11: VARGAS L, LIEBERMAN E, DOMENGE L, LOZANO O. [CLINICAL EVALUATION OF TOLCYCLAMIDE, A HYPOGLYCEMIC AGENT WITHOUT DEMONSTRABLE TOXICITY]. Rev Invest Clin. 1964 Oct-Dec;16:449-62. Spanish. PubMed PMID: 14308569.

Explore Compound Types